Fmoc-Asp(OtBu)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJWPHPWBKDON-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315581 | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-14-5 | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-L-Asp(OtBu)-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ6MY724T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Fmoc-Asp(OtBu)-OH?
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Asp(OtBu)-OH
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as this compound, is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its unique bifunctional nature, with a temporarily protected α-amino group (Fmoc) and a permanently protected side-chain carboxyl group (tert-butyl ester), allows for the precise and sequential assembly of amino acids into complex peptide chains. This guide provides a comprehensive overview of the chemical properties, stability, and standard experimental protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[3][4] It is stable under normal storage conditions but requires careful handling to prevent degradation.[4] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [5][6] |
| Synonyms | Fmoc-L-Asp(OtBu)-OH, 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate | [7] |
| CAS Number | 71989-14-5 | [3] |
| Molecular Formula | C₂₃H₂₅NO₆ | [3] |
| Molecular Weight | 411.45 g/mol | [3][7] |
| Appearance | White to light yellow crystal powder | [4] |
| Melting Point | 148-150 °C (decomposes) | [3][8] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF | [8] |
| Density | 1.251 g/cm³ | [4] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| DMSO | 200 mg/mL (486.09 mM); requires ultrasonic assistance | [7] |
| DMF | Soluble | [8] |
| Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Slightly soluble | [3] |
Chemical Structure and Reactivity
The structure of this compound is central to its function in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid and is acid-labile. This orthogonality is fundamental to Fmoc-based SPPS.
Caption: Structure of this compound with key functional groups highlighted.
Stability and Storage
Proper storage is critical to maintain the integrity of this compound. For long-term storage, it is recommended to keep the solid compound at 2-8°C.[4][8] Some suppliers recommend -20°C for optimal preservation.[6][7] The primary degradation pathway is the formation of aspartimide, an intramolecular cyclization that is particularly accelerated under basic conditions.[9] Therefore, exposure to bases should be minimized during storage and handling. Stock solutions in solvents like DMSO should be stored at -20°C or -80°C and used within one to six months.[7]
Experimental Protocols and Applications in SPPS
This compound is a standard reagent for incorporating aspartic acid residues into a peptide sequence using Fmoc solid-phase peptide synthesis.[3][8]
General Workflow in Fmoc-SPPS
The use of this compound follows the standard cycle of Fmoc-SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: Standard workflow for incorporating this compound in Fmoc-SPPS.
Protocol for Fmoc Group Deprotection
The removal of the Fmoc group is a critical step to expose the α-amine for the subsequent coupling reaction.
-
Reagents:
-
Methodology:
-
Swell the peptide-resin in DMF.
-
Drain the solvent.
-
Add the deprotection solution to the resin and agitate for 3-5 minutes at room temperature.[10]
-
Drain the solution.
-
Repeat the treatment with the deprotection solution for an additional 5-10 minutes to ensure complete removal.[10][12]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[10]
-
(Optional) Perform a Kaiser test to confirm the presence of a free primary amine.[10]
-
Protocol for Final Cleavage and OtBu Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the OtBu group from aspartic acid residues.
-
Reagents (Cleavage Cocktail): The composition of the cleavage cocktail depends on the peptide sequence. A standard cocktail (Reagent K) is often used.[13][14]
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Caution: Prepare the cocktail fresh in a well-ventilated fume hood.
-
-
Methodology:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a vacuum.
-
Add the freshly prepared cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[13] The OtBu group is cleaved by the strong acid (TFA), forming a stable tert-butyl cation, which is scavenged by reagents like triisopropylsilane (TIS) or thioanisole to prevent side reactions.[15][16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.[13]
-
Isolate the precipitated peptide via centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under a vacuum. The peptide can then be purified using techniques like reverse-phase HPLC.
-
Conclusion
This compound is an indispensable tool in peptide synthesis, offering a robust and reliable method for introducing aspartic acid residues. Its well-defined chemical properties and the orthogonal protection strategy enable the synthesis of complex peptides with high fidelity. A thorough understanding of its stability, solubility, and the specific protocols for its use is essential for achieving high yields and purity in peptide manufacturing and research.
References
- 1. This compound | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 2. Trustworthy Factory Supply High Purity ≥99.5% 71989-14-5 with Fast Shipping [zypeptides.com]
- 3. This compound | 71989-14-5 [chemicalbook.com]
- 4. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. advancedchemtech.com [advancedchemtech.com]
Fmoc-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Asp(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document details the compound's structure, molecular formula, and key physicochemical properties. It also offers a comprehensive experimental protocol for its application in peptide synthesis and visual diagrams to elucidate its chemical structure and workflow integration.
Core Compound Details
This compound, with the IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, is a derivative of L-aspartic acid.[1] It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (tBu) ester on the side-chain carboxyl group.[2] This strategic protection scheme allows for its effective use in the stepwise assembly of peptide chains under mild conditions, a cornerstone of modern peptide-based drug discovery and development.[2]
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C23H25NO6[1][3][4] |
| Molecular Weight | 411.45 g/mol [3][5] |
| CAS Number | 71989-14-5[1][4][5] |
| Appearance | White to off-white solid or crystal powder[3] |
| Melting Point | 148-150 °C (decomposes)[3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[3] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF[5] |
Chemical Structure
The chemical structure of this compound is depicted in the following diagram, illustrating the spatial arrangement of the Fmoc, aspartic acid, and tert-butyl protecting groups.
Caption: Chemical structure of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. This protocol outlines the key steps of resin preparation, deprotection, coupling, and cleavage.
Materials and Reagents:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3]
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.[3]
-
Add a base like DIPEA (6-10 equivalents) to the amino acid solution.[3]
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and allow it to couple for 1-2 hours.[3]
-
Wash the resin with DMF (3-5 times).[3]
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Experimental Workflow
The following diagram illustrates the cyclical workflow of solid-phase peptide synthesis utilizing this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Concluding Remarks
This compound remains a cornerstone in the synthesis of complex peptides for a wide array of research and therapeutic applications. Its well-defined properties and established protocols enable the reliable and efficient production of high-purity peptides. While its use is generally straightforward, researchers should be mindful of potential side reactions, such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs, and may need to employ optimized protocols to mitigate these issues.[2] This guide serves as a foundational resource for the effective utilization of this compound in advancing peptide science.
References
Synthesis and Purification of Fmoc-Asp(OtBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester, commonly known as Fmoc-Asp(OtBu)-OH. This valuable derivative of aspartic acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of aspartic acid residues with a protected side chain. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations to facilitate a thorough understanding of the processes involved.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₃H₂₅NO₆ |
| Molecular Weight | 411.45 g/mol |
| Melting Point | 148-150 °C (decomposes) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF |
| Storage | 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved by the N-acylation of L-aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH) with a 9-fluorenylmethoxycarbonyl (Fmoc) donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of Fmoc-OSu is generally preferred due to its stability and ease of handling.
Synthesis Workflow
The overall workflow for the synthesis of this compound involves the reaction of the free amine of H-Asp(OtBu)-OH with Fmoc-OSu in the presence of a base, followed by an aqueous work-up and purification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from H-Asp(OtBu)-OH and Fmoc-OSu.
Materials:
-
L-Aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane (or a similar suitable organic solvent)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolution: Dissolve L-aspartic acid β-tert-butyl ester (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. To this, add an equal volume of dioxane.
-
Reaction: To the stirred solution, add Fmoc-OSu (1 equivalent) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with two portions of ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl.
-
Extract the precipitated product with three portions of ethyl acetate.
-
Combine the organic extracts and wash them with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude this compound can be purified by crystallization or column chromatography to achieve the high purity required for peptide synthesis.
Purification by Crystallization
A common and effective method for the purification of this compound is crystallization.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as toluene.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent (e.g., toluene or a mixture of ethyl acetate and hexane), and dry under vacuum.
Table 2: Solvent Systems for Crystallization
| Solvent System | Notes |
| Toluene | A commonly used solvent for the crystallization of Fmoc-amino acids. |
| Ethyl acetate / Hexane | The product is dissolved in a minimum of ethyl acetate, and hexane is added until turbidity is observed. The solution is then cooled to induce crystallization. |
| Dichloromethane / Petroleum ether | Similar to the ethyl acetate/hexane system, this provides a good medium for crystallization. |
Purification by Column Chromatography
For smaller scales or when very high purity is required, purification can be achieved by silica gel column chromatography.
Protocol:
-
Column Preparation: Pack a silica gel column with a suitable solvent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid to keep the carboxylic acid protonated.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Quality Control and Characterization
The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method to assess the purity of this compound.
Table 3: Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1] |
| Gradient | A linear gradient of Mobile Phase B in A |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
A successful synthesis and purification should yield a product with a purity of ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.77 (d, J=7.5 Hz, 2H, Fmoc), 7.59 (d, J=7.4 Hz, 2H, Fmoc), 7.40 (t, J=7.4 Hz, 2H, Fmoc), 7.31 (t, J=7.4 Hz, 2H, Fmoc), 5.95 (d, J=8.1 Hz, 1H, NH), 4.65 (m, 1H, α-CH), 4.39 (m, 2H, Fmoc CH₂), 4.23 (t, J=7.1 Hz, 1H, Fmoc CH), 2.99 (dd, J=17.0, 4.5 Hz, 1H, β-CH₂), 2.83 (dd, J=17.0, 4.5 Hz, 1H, β-CH₂), 1.45 (s, 9H, t-Bu).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.0 (COOH), 170.8 (C=O, ester), 156.1 (C=O, carbamate), 143.8, 141.3, 127.7, 127.1, 125.1, 120.0 (Fmoc aromatic carbons), 82.3 (C(CH₃)₃), 67.3 (Fmoc CH₂), 50.5 (α-CH), 47.1 (Fmoc CH), 37.6 (β-CH₂), 28.0 ((CH₃)₃).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion is at m/z 412.17.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent for incorporating aspartic acid residues into peptides during Fmoc-based SPPS. The tert-butyl ester on the side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of the final peptide cleavage from the resin (e.g., trifluoroacetic acid).
SPPS Coupling Workflow
References
A Comprehensive Technical Guide to Fmoc and OtBu Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the mechanisms, applications, and considerations surrounding the use of 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyl (OtBu) protecting groups in solid-phase peptide synthesis (SPPS). This orthogonal protection strategy is a cornerstone of modern peptide synthesis, enabling the efficient and high-fidelity construction of complex peptide sequences.
The Core Principles of Fmoc/tBu Orthogonal Strategy
Solid-phase peptide synthesis relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily blocked or "protected." The Fmoc/tBu strategy is a widely adopted orthogonal system, meaning that the protecting groups for the α-amino group and the side chains can be removed under different chemical conditions, allowing for selective deprotection at each step of the synthesis.
The N-terminal α-amino group is protected by the base-labile Fmoc group, while the reactive side chains of amino acids like aspartic acid, glutamic acid, serine, threonine, and tyrosine are protected by acid-labile tert-butyl (tBu) or related groups (e.g., OtBu for carboxylic acids, tBu for hydroxyls).[1]
Mechanism of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is prized for its stability under acidic and neutral conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Fmoc Deprotection Mechanism
The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.
-
Proton Abstraction: The process begins with the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, such as piperidine.[2] This proton is particularly acidic due to the aromatic and electron-withdrawing nature of the fluorenyl system.
-
β-Elimination: The resulting carbanion is stabilized by resonance and readily undergoes β-elimination, leading to the cleavage of the C-O bond and the release of the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF).
-
Dibenzofulvene Scavenging: Dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly liberated amine or other nucleophiles. To prevent this unwanted side reaction, a secondary amine like piperidine is used in excess to act as a scavenger, forming a stable adduct with DBF.[2]
Figure 1. Mechanism of Fmoc deprotection by piperidine.
Quantitative Data on Fmoc Deprotection
The rate of Fmoc deprotection is influenced by the base concentration and the specific amino acid residue.
| Base (in DMF) | Concentration (% v/v) | Half-life (t½) of Fmoc-Val Deprotection | Time for ≥99.99% Deprotection (min) |
| Piperidine | 20 | ~6-7 seconds | 4.5 |
| Piperidine | 10 | 23.2 seconds | 5.1 |
| Piperidine | 5 | 53.1 seconds | - |
| 4-Methylpiperidine | 20 | - | - |
| Piperazine | 10 (w/v in 9:1 DMF/ethanol) | - | - |
| Data compiled from multiple sources.[3][4] |
Mechanism of the OtBu Protecting Group
The tert-butyl (OtBu) ester is a widely used protecting group for the carboxylic acid side chains of aspartic acid and glutamic acid. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[1]
OtBu Deprotection (Cleavage) Mechanism
The cleavage of the OtBu group proceeds through an acid-catalyzed unimolecular elimination (E1) mechanism.
-
Protonation: The cleavage is initiated by the protonation of the ester carbonyl oxygen by a strong acid like TFA.
-
Formation of a Tert-Butyl Cation: The protonated ester undergoes cleavage to form a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid side chain of the amino acid.
-
Carbocation Quenching: The highly reactive tert-butyl cation can be quenched in several ways. It can be trapped by nucleophilic scavengers present in the cleavage cocktail or lose a proton to form isobutylene gas.
Figure 2. Mechanism of OtBu cleavage by TFA.
Cleavage Cocktails
The final cleavage step not only removes the side-chain protecting groups but also cleaves the peptide from the solid support. This is typically achieved using a "cleavage cocktail" containing TFA and various scavengers to trap the reactive carbocations generated during deprotection. The composition of the cleavage cocktail is critical and depends on the amino acid sequence of the peptide.
| Cleavage Cocktail | Composition (% v/v/v/v/v) | Recommended for Peptides Containing |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General use |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | General use, especially for peptides without sensitive residues |
| TFA/EDT/TIS/H₂O | TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | Trp, Cys, or Met |
| Data compiled from multiple sources.[5][6] |
Experimental Protocols
The following are detailed protocols for the key steps in manual Fmoc SPPS.
General Workflow for Fmoc Solid-Phase Peptide Synthesis
Figure 3. General workflow for Fmoc/tBu solid-phase peptide synthesis.
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis) into a fritted syringe or reaction vessel.[7]
-
Add sufficient DMF (approximately 10-15 mL per gram of resin) to completely cover the resin.[7]
-
Gently agitate the resin suspension for 30-60 minutes at room temperature.[7]
-
Drain the DMF.[7]
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin).[7]
-
Agitate the resin for 5-10 minutes at room temperature.[7]
-
Drain the deprotection solution.[7]
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
Protocol 3: Amino Acid Coupling
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.[7]
-
Agitate the reaction mixture for the specified coupling time (typically 30-120 minutes) at room temperature.[7]
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
Protocol 4: Kaiser Test (to check for complete coupling)
-
Reagent Preparation:
-
Procedure:
-
Take a small sample of resin beads (10-15) in a test tube.
-
Add 2-3 drops of each reagent (A, B, and C).[8]
-
Heat the tube at 110°C for 5 minutes.[8]
-
Interpretation: A dark blue color indicates the presence of free primary amines and an incomplete coupling reaction. A colorless or yellow solution indicates complete coupling.[8]
-
Protocol 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM).[9]
-
Prepare the appropriate cleavage cocktail fresh. For example, for Reagent K, carefully mix 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[6]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture for 2-3 hours at room temperature.[9]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.[6]
-
Dry the crude peptide pellet under vacuum.
Common Side Reactions and Mitigation Strategies
While the Fmoc/tBu strategy is robust, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
Aspartimide Formation
This is one of the most significant side reactions in Fmoc SPPS. It occurs when the backbone amide nitrogen of an aspartic acid (Asp) residue attacks the side-chain carboxyl group, forming a five-membered succinimide ring. This is particularly prevalent in sequences like Asp-Gly.[10] The aspartimide can then be opened by nucleophiles to form a mixture of α- and β-aspartyl peptides, and can also lead to racemization.[10]
Mitigation Strategies:
-
Use of bulky protecting groups: Employing sterically hindered protecting groups on the Asp side chain, such as 3-methyl-1,5-dicarboxypentyl (OMpe) or 2,4,4-trimethyl-1,6-dicarboxyhexyl (OtBu), can reduce aspartimide formation.[11]
-
Addition of HOBt to the deprotection solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[10]
-
Use of alternative bases: Weaker bases like piperazine or dipropylamine (DPA) can be used for Fmoc deprotection to minimize this side reaction.[10]
| Asp Protecting Group | % Aspartimide Formation (in VKDGYI model peptide) |
| OtBu | High |
| OMpe | Moderate |
| OBno | Very Low (0.1%/cycle for Asp-Gly) |
| Data is sequence and condition dependent. |
Racemization
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps, particularly for amino acids like cysteine and histidine.[11][12] The choice of coupling reagent and base can significantly influence the extent of racemization.
Mitigation Strategies:
-
Choice of coupling reagents: Using carbodiimide-based activation or additives like HOAt can reduce racemization.[13]
-
Use of weaker bases: Substituting strong bases like DIPEA with weaker ones like 2,4,6-collidine can minimize racemization.[13]
-
Lowering temperature: Performing the coupling reaction at a lower temperature can also help reduce the rate of racemization.[14]
| Amino Acid | Conditions promoting racemization |
| Cysteine | Base-mediated activation (e.g., with HCTU/DIPEA), microwave heating[11] |
| Histidine | Basic coupling conditions[11] |
Diketopiperazine Formation
This side reaction can occur at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is especially common when proline is one of the first two amino acids.
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the formation of diketopiperazines.
-
Coupling of a pre-formed dipeptide: Instead of sequential coupling of the first two amino acids, a pre-synthesized dipeptide can be coupled to the resin.[13]
Conclusion
The Fmoc/tBu orthogonal protection strategy is a powerful and versatile methodology for the synthesis of a wide range of peptides. A thorough understanding of the underlying chemical mechanisms, careful selection of reagents and protocols, and awareness of potential side reactions are crucial for achieving high yields and purity in peptide synthesis. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this indispensable tool in drug development and scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Solubility of Fmoc-Asp(OtBu)-OH in common organic solvents.
An In-depth Technical Guide to the Solubility of Fmoc-Asp(OtBu)-OH in Common Organic Solvents
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as this compound, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and a tert-butyl (OtBu) ester protecting the side-chain carboxyl group of aspartic acid. The successful incorporation of this amino acid derivative into a growing peptide chain is critically dependent on its solubility in the solvents used during the coupling steps.
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents commonly employed in peptide synthesis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a practical reference for experimental design and execution.
Physicochemical Properties
-
Molecular Formula : C₂₃H₂₅NO₆[1]
-
Molecular Weight : 411.45 g/mol [1]
-
Appearance : White to off-white or light yellow crystal powder[2][3]
-
Melting Point : Approximately 147-151 °C[3]
Solubility Data
The solubility of this compound is a critical parameter for ensuring efficient and complete coupling reactions in SPPS. Poor solubility can lead to reagent precipitation, incomplete reactions, and the formation of deletion sequences in the target peptide. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.
| Solvent | Formula | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | 200 mg/mL[4] | 486.09 mM[4] | Ultrasonic treatment may be required. The hygroscopic nature of DMSO can significantly impact solubility.[4] |
| N,N-Dimethylformamide | DMF | Soluble | ~10 mg/mL (1% w/v) | Implied by optical activity measurements ([α]20/D −24±2°, c = 1% in DMF). DMF is a polar aprotic solvent and is considered a good to excellent solvent for most Fmoc-amino acids[5]. |
| Dichloromethane | DCM | Soluble[2] | Not specified | DCM is less polar than DMF and is generally not as effective for dissolving Fmoc-amino acids. The addition of DMF may be necessary to achieve complete dissolution for some derivatives[5][6]. |
| Chloroform | CHCl₃ | Soluble[2] | Not specified | - |
| Ethyl Acetate | EtOAc | Soluble[2] | Not specified | - |
| Acetone | C₃H₆O | Soluble[2] | Not specified | - |
| Water | H₂O | Slightly soluble[2] | Not specified | - |
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of a protected amino acid like this compound.
Caption: Workflow for determining the solubility of this compound.
Detailed Experimental Protocol: Gravimetric Solubility Determination
This protocol provides a standard method for determining the solubility of a compound in a specific solvent at room temperature. The procedure is based on the principle of adding known volumes of a solvent to a precisely weighed sample of the solute until complete dissolution is observed[7][8].
Materials and Equipment:
-
This compound
-
High-purity organic solvents (e.g., DMF, DMSO, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes
-
Small, clear glass vials with caps (e.g., 2 mL)
-
Vortex mixer
-
Bath sonicator
-
Temperature-controlled environment (e.g., lab bench at 20-25°C)
Procedure:
-
Preparation: Allow the vial containing this compound and all solvents to equilibrate to room temperature before starting the experiment.
-
Weighing the Solute: Accurately weigh a small, precisely known amount of this compound (e.g., 10.0 mg) directly into a clean, dry glass vial. Record the exact mass.
-
Initial Solvent Addition: Using a calibrated micropipette, add a small, defined volume of the chosen solvent (e.g., 50 µL) to the vial containing the this compound.
-
Mixing: Cap the vial securely and vortex the mixture for 30-60 seconds to facilitate dissolution. If solid particles remain, place the vial in a bath sonicator for 1-2 minutes.
-
Observation: After mixing, visually inspect the solution against a well-lit, contrasting background. Check for any undissolved solid particles. A completely dissolved sample will appear as a clear, transparent solution.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured increment of the solvent (e.g., 50 µL).
-
Repeat Mixing and Observation: Repeat steps 4 and 5 after each solvent addition. Continue this iterative process of adding solvent, mixing, and observing until the entire solid is completely dissolved.
-
Recording Data: Carefully record the total volume of solvent added to achieve complete dissolution.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)
-
Replication: For accuracy and reproducibility, it is recommended to perform the experiment in triplicate.
Safety Precautions:
-
Always handle organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The solubility of this compound is generally high in polar aprotic solvents like DMSO and DMF, which are standard in SPPS protocols. While it is also reported as soluble in chlorinated solvents like DCM, its efficacy in these less polar media may be lower, potentially requiring the addition of a co-solvent like DMF to ensure complete dissolution during coupling reactions[6]. The quantitative data provided, especially for DMSO, serves as a valuable starting point for preparing stock solutions. For other solvents, the detailed experimental protocol allows researchers to precisely determine solubility under their specific laboratory conditions, thereby optimizing reaction concentrations and improving the overall success rate of peptide synthesis.
References
- 1. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 71989-14-5 [chemicalbook.com]
- 3. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
A Technical Guide to the Mass Spectrometry and NMR Analysis of Fmoc-Asp(OtBu)-OH
Introduction
Fmoc-L-Asp(OtBu)-OH, also known as N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] Its chemical formula is C₂₃H₂₅NO₆, with a molecular weight of 411.45 g/mol .[2][3] The Fmoc group provides temporary protection for the α-amino group, while the tert-butyl ester protects the side-chain carboxylic acid of the aspartic acid residue. This dual protection strategy is fundamental to the controlled, stepwise assembly of peptide chains. Accurate characterization of this compound is essential to ensure the quality and purity of the resulting peptides, making mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy indispensable analytical techniques. This guide provides an in-depth overview of the mass spectrometric and NMR analysis of Fmoc-Asp(OtBu)-OH for researchers, scientists, and professionals in drug development.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids like this compound, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion.
Quantitative Data for Mass Spectrometry
The following table summarizes the expected m/z values for the molecular ions and major fragments of this compound in both positive and negative ion modes.
| Ion | Formula | Calculated m/z | Ionization Mode | Description |
| [M+H]⁺ | [C₂₃H₂₅NO₆+H]⁺ | 412.17 | Positive | Protonated molecular ion. |
| [M+Na]⁺ | [C₂₃H₂₅NO₆+Na]⁺ | 434.15 | Positive | Sodium adduct of the molecular ion. |
| [M-H]⁻ | [C₂₃H₂₅NO₆-H]⁻ | 410.16 | Negative | Deprotonated molecular ion. |
| [M-C₄H₈]⁺ | [C₁₉H₁₇NO₆]⁺ | 356.11 | Positive | Loss of isobutylene from the tert-butyl group. |
| [Fmoc-CH₂]⁺ | [C₁₅H₁₃O₂]⁺ | 221.09 | Positive | Fragment corresponding to the fluorenylmethyloxycarbonyl group. |
| [Fmoc]⁺ | [C₁₄H₁₁]⁺ | 179.08 | Positive | Fragment corresponding to the fluorenyl group. |
| [Asp(OtBu)-OH+H]⁺ | [C₈H₁₅NO₄+H]⁺ | 190.10 | Positive | Fragment corresponding to the aspartic acid with the tert-butyl ester. |
| [M-H-Fmoc+H]⁻ | [C₈H₁₄NO₄]⁻ | 188.09 | Negative | A common fragment in the negative ion mode for Fmoc-protected amino acids resulting from a rearrangement.[4] |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent system, such as a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of approximately 10 µg/mL.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in both positive and negative modes.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Desolvation Gas Flow: 500-800 L/hr.
-
Mass Range: Scan from m/z 100 to 1000.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the precursor ions of interest (e.g., m/z 412.17 in positive mode) and applying collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (10-40 eV) to control the degree of fragmentation.
-
-
Data Analysis:
-
Process the acquired spectra using the instrument's software.
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of this compound by identifying characteristic fragment ions.
-
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and proton framework of this compound.
Quantitative Data for NMR Spectroscopy
The following tables provide representative chemical shifts (δ) and coupling constants (J) for this compound. The exact values may vary slightly depending on the solvent and concentration used.
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.77 | d (J=7.5 Hz) | 2H | Fmoc (aromatic) |
| 7.59 | d (J=7.5 Hz) | 2H | Fmoc (aromatic) |
| 7.40 | t (J=7.5 Hz) | 2H | Fmoc (aromatic) |
| 7.31 | t (J=7.5 Hz) | 2H | Fmoc (aromatic) |
| 5.85 | d (J=8.0 Hz) | 1H | NH |
| 4.65 | m | 1H | α-CH |
| 4.40 | m | 2H | Fmoc (CH₂) |
| 4.23 | t (J=7.0 Hz) | 1H | Fmoc (CH) |
| 2.95 | dd (J=17.0, 4.5 Hz) | 1H | β-CH₂ |
| 2.80 | dd (J=17.0, 4.5 Hz) | 1H | β-CH₂ |
| 1.45 | s | 9H | OtBu (3 x CH₃) |
¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.0 | C=O (OtBu) |
| 170.5 | C=O (acid) |
| 156.0 | C=O (Fmoc) |
| 143.8 | Fmoc (aromatic Cq) |
| 141.3 | Fmoc (aromatic Cq) |
| 127.7 | Fmoc (aromatic CH) |
| 127.0 | Fmoc (aromatic CH) |
| 125.1 | Fmoc (aromatic CH) |
| 120.0 | Fmoc (aromatic CH) |
| 82.0 | OtBu (Cq) |
| 67.2 | Fmoc (CH₂) |
| 51.0 | α-CH |
| 47.2 | Fmoc (CH) |
| 37.5 | β-CH₂ |
| 28.0 | OtBu (CH₃) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) equipped with a suitable probe.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Analysis:
-
Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. Use 2D NMR data (COSY and HSQC) to aid in and confirm the assignments.
-
Visualization of Analytical Workflow and Structural Correlation
The following diagrams illustrate the experimental workflow and the correlation between the analytical data and the molecular structure of this compound.
Caption: Experimental workflow for MS and NMR analysis.
Caption: Correlation of structure to analytical data.
References
- 1. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-D-Asp(OtBu)-OH 98% | 112883-39-3 [sigmaaldrich.com]
- 4. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Fmoc-Asp(OtBu)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on the application of N-α-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH) in peptide chemistry. It provides a detailed overview of its chemical properties, its pivotal role in solid-phase peptide synthesis (SPPS), and strategies to mitigate potential side reactions, ensuring the successful synthesis of high-purity peptides.
Introduction to this compound
This compound is a standard and widely utilized amino acid derivative for the incorporation of aspartic acid residues in peptide synthesis.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino function provides a base-labile protecting group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. This orthogonal protection scheme is central to the Fmoc/tBu strategy, allowing for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the acid-labile OtBu group remains intact until the final cleavage from the solid support.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | References |
| CAS Number | 71989-14-5 | [4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [5] |
| Molecular Weight | 411.45 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 148-150 °C (decomposes) | [5][6] |
| Optical Rotation | [α]²⁰/D −24±2°, c = 1% in DMF | [6] |
| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [5][7] |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Fmoc-based SPPS, a technique that has revolutionized the synthesis of peptides for research, therapeutic, and diagnostic applications. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
The SPPS Cycle
The incorporation of this compound, like other Fmoc-amino acids, follows a cyclical process of deprotection, activation, and coupling.
The Challenge of Aspartimide Formation
A significant challenge associated with the use of this compound is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate.[8] This side reaction is particularly prevalent during the repeated piperidine treatments for Fmoc deprotection, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[7][9] The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to the formation of undesired α- and β-peptide isomers, as well as racemized products, which are often difficult to separate from the target peptide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound in peptide synthesis.
Coupling and Deprotection Kinetics
| Parameter | Condition | Value | Reference |
| Coupling Reagents | HBTU/DIPEA | Generally good coupling efficiency | [7] |
| Fmoc Deprotection Half-life (t₁/₂) | 20% Piperidine in DMF | ~7 seconds | [10] |
Aspartimide Formation in a Model Peptide (VKDGYI)
| Asp Side-Chain Protecting Group | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| This compound | 20% Piperidine in DMF (prolonged) | High | [1] |
| This compound | 20% Piperidine / 0.1M HOBt in DMF | Reduced | [11] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF (prolonged) | Significantly Reduced | [12] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF (200 min) | ~0.1%/cycle |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in both manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis (Standard Protocol)
This protocol is suitable for small-scale synthesis of a model peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[7]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and HOBt/Oxyma (3-5 equivalents) in DMF. Pre-activate for 2-5 minutes.[7]
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin with DMF (3-5 times).[7]
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[13]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14]
-
Isolation and Drying: Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.[14]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers streamline the SPPS process. The following is a general protocol for a 0.1 mmol scale synthesis.
Procedure:
-
Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.
-
Reagent Preparation: Prepare stock solutions of Fmoc-amino acids, activators (e.g., HBTU/HATU), base (e.g., DIPEA), and deprotection reagent (20% piperidine in DMF).
-
Synthesis Program: Program the synthesizer with the desired peptide sequence and synthesis protocol (e.g., standard single couplings, extended coupling times for hindered amino acids).
-
Automated Cycles: The synthesizer will automatically perform the cycles of Fmoc deprotection, washing, and amino acid coupling.[3]
-
Cleavage and Purification: After completion of the synthesis, the peptide-resin is removed from the synthesizer and subjected to manual cleavage, precipitation, and purification as described in the manual protocol (steps 10-13).
Protocol for Minimizing Aspartimide Formation
For sequences prone to aspartimide formation, the following modifications to the standard deprotection protocol are recommended:
Procedure:
-
Modified Deprotection Reagent: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma Pure.[11]
-
Deprotection Step: Use this modified deprotection solution in place of the standard 20% piperidine in DMF during the deprotection steps of the SPPS cycle. The reaction times may need to be optimized.
Peptide Synthesis and Purification Workflow
The overall workflow from synthesis to a purified peptide is a multi-step process requiring careful execution and monitoring.
Aspartic Acid-Containing Peptides in Cellular Signaling
Peptides containing aspartic acid residues play crucial roles in a myriad of cellular signaling pathways, often by mediating protein-protein interactions. For instance, many peptide hormones and neuropeptides that bind to G protein-coupled receptors (GPCRs) contain aspartic acid residues that are critical for receptor binding and activation.
Example: GPCR Signaling Pathway
The diagram below illustrates a simplified signaling pathway initiated by the binding of an aspartic acid-containing peptide agonist to a GPCR.
Conclusion
This compound remains an indispensable tool in the arsenal of peptide chemists. A thorough understanding of its properties, applications, and potential pitfalls, particularly aspartimide formation, is crucial for the successful synthesis of high-quality peptides. By employing the appropriate strategies, such as modified deprotection conditions or the use of alternative protecting groups for problematic sequences, researchers can effectively mitigate side reactions and achieve their synthetic goals. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and professionals in the field of peptide research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 71989-14-5 [chemicalbook.com]
- 6. This compound = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Key differences between L- and D-isomers of Fmoc-Asp(OtBu)-OH.
An In-depth Technical Guide to the Key Differences Between L- and D-Isomers of Fmoc-Asp(OtBu)-OH
Introduction
In the field of peptide synthesis and drug development, the selection of amino acid building blocks is a critical determinant of the final peptide's structure, function, and therapeutic potential. Among the most commonly used protected amino acids is this compound. This derivative exists as two distinct stereoisomers, or enantiomers: Fmoc-L-Asp(OtBu)-OH and Fmoc-D-Asp(OtBu)-OH. While chemically identical in terms of atomic composition and connectivity, their spatial arrangement is non-superimposable, akin to a left and right hand. This fundamental difference in chirality leads to significant variations in their physical properties, biological activity, and applications in peptide chemistry.
This guide provides a detailed technical overview of the core differences between these L- and D-isomers, offering insights for researchers, scientists, and drug development professionals to make informed decisions in peptide design and synthesis.
Core Physicochemical and Structural Differences
The primary distinction between the L- and D-isomers of this compound lies in their stereochemistry. The "L" (levo, left) and "D" (dextro, right) designations refer to the configuration of the four groups around the alpha-carbon.[1] All naturally occurring amino acids in mammalian proteins are of the L-configuration.[1] This stereochemical difference gives rise to distinct optical properties, which is the most reliable physical method for their differentiation. While properties like molecular weight and elemental composition are identical, their interaction with plane-polarized light and chiral environments differs fundamentally.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the L- and D-isomers.
| Property | Fmoc-L-Asp(OtBu)-OH | Fmoc-D-Asp(OtBu)-OH | Reference |
| CAS Number | 71989-14-5 | 112883-39-3 | [2][3] |
| Molecular Formula | C₂₃H₂₅NO₆ | C₂₃H₂₅NO₆ | [3][4] |
| Molecular Weight | 411.45 g/mol | 411.45 g/mol | [3][4] |
| Appearance | White to light yellow crystal powder | White to slight yellow/beige powder | [3][5] |
| Melting Point | 148-150 °C (dec.) | Not consistently reported, but expected to be identical to L-isomer | [6][7] |
| Optical Rotation [α]²⁰/D | -24 ± 2° (c=1% in DMF) | Not explicitly found, but expected to be equal and opposite (+24 ± 2°) | [2] |
| Solubility | Soluble in DMF, DCM, Chloroform, Acetone | Soluble in DMF, DCM, Chloroform, Acetone | [6] |
Implications and Applications in Peptide Synthesis
The choice between the L- and D-isomer is a strategic decision in peptide design, directly influencing the resulting peptide's properties and potential applications.
Fmoc-L-Asp(OtBu)-OH: The Natural Standard
Fmoc-L-Asp(OtBu)-OH is the default building block for synthesizing peptides that mimic or replicate the structure of natural proteins and bioactive peptides.[8] Its use is fundamental in solid-phase peptide synthesis (SPPS) for creating therapeutics, research tools, and biomaterials intended to interact with biological systems that have evolved to recognize L-amino acids.
A significant technical challenge associated with Fmoc-L-Asp(OtBu)-OH is its propensity to form an aspartimide intermediate during the basic conditions of Fmoc-deprotection (e.g., piperidine treatment).[8][9] This side reaction can lead to several impurities, including the formation of β-aspartyl peptides and, critically, racemization at the α-carbon, which results in the unintended incorporation of D-aspartate residues into the peptide chain.[9][10]
Fmoc-D-Asp(OtBu)-OH: Engineering Novel Properties
The incorporation of D-amino acids into a peptide sequence is a powerful strategy to engineer novel characteristics not found in their natural L-counterparts.[11][12]
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases and peptidases.[1][13][14] These enzymes are stereospecific and primarily recognize L-amino acid sequences, making D-containing peptides more stable in biological environments and thus improving their pharmacokinetic profiles for therapeutic use.[12]
-
Modulation of Secondary Structure: Introducing a D-amino acid can disrupt or induce specific secondary structures.[15] While an all-L peptide might form a stable α-helix or β-sheet, the inclusion of a D-isomer can force the peptide backbone to adopt a different conformation, such as a β-turn.[11] This is a key tool for designing peptides with specific three-dimensional shapes required for receptor binding or other functions.
-
Altered Biological Activity: By changing the peptide's conformation and stability, D-amino acids can alter its binding affinity and selectivity for biological targets like receptors and enzymes.[12][15]
Experimental Protocols for Chiral Discrimination
Distinguishing between the L- and D-isomers of this compound is essential for quality control and for analyzing the chiral purity of synthetic peptides. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers in the sample.[16] Because these diastereomeric complexes have different energies of interaction, the L- and D-isomers travel through the column at different rates, resulting in their separation and distinct retention times.[16][17] Macrocyclic glycopeptides (like teicoplanin) and cyclodextrin-based columns are often effective for separating N-derivatized amino acids.[17]
Detailed Methodology (Generalized Protocol):
-
Column Selection:
-
Choose a suitable chiral column. A common choice for Fmoc-amino acids is a teicoplanin-based CSP (e.g., CHIROBIOTIC T).[17]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the polar organic mode. A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer or additive.[18]
-
Example: A mixture of methanol and a volatile salt like triethylammonium acetate (TEAA) buffer, with the pH adjusted to be in the range of 4-7.[17] The exact ratio is optimized to achieve the best resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample (or a hydrolyzed peptide sample) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.[18]
-
Set the UV detector to a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.
-
Maintain a constant column temperature, as temperature can significantly affect chiral separations.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Run the chromatogram and record the retention times of the eluted peaks. The L- and D-isomers should appear as two separate, well-resolved peaks.
-
-
Analysis:
-
Identify the peaks by comparing their retention times to those of pure L- and D-isomer standards.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) by integrating the area of each peak.
-
Conclusion
The key difference between L- and D-isomers of this compound is their absolute stereochemistry, a seemingly subtle variation that has profound consequences for peptide science. While Fmoc-L-Asp(OtBu)-OH remains the cornerstone for mimicking natural peptides, its D-enantiomer provides an essential tool for rational drug design, enabling the creation of peptides with enhanced stability and novel conformational properties. A thorough understanding of their distinct characteristics, coupled with robust analytical methods like chiral HPLC for their discrimination, is paramount for researchers aiming to harness the full potential of peptide-based therapeutics and biomaterials.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound | 71989-14-5 [chemicalbook.com]
- 7. This compound | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. books.rsc.org [books.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: The Use of Fmoc-Asp(OtBu)-OH in Peptide Library Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the generation of diverse peptide libraries used in drug discovery and biological screening.[1] Its structure, featuring a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the side-chain carboxyl group, allows for an orthogonal protection strategy that is fundamental to the successful assembly of peptide chains.[1][2] The Fmoc/tBu strategy is prized for its mild deprotection conditions, which are compatible with a wide array of sensitive and modified amino acids.[1]
However, the use of this compound is associated with a significant challenge: the formation of aspartimide, a cyclic imide byproduct.[3][4] This side reaction, catalyzed by the basic conditions required for Fmoc deprotection (typically with piperidine), can lead to a cascade of impurities, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the peptide library.[4][5][6]
These application notes provide a detailed overview of the use of this compound in peptide library synthesis, with a focus on understanding and mitigating aspartimide formation. Detailed experimental protocols for standard and optimized procedures are provided to guide researchers in producing high-quality peptide libraries.
Understanding and Mitigating Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue. This deprotonated nitrogen then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group.[4] This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or hydroxide ions, leading to the formation of a mixture of α- and β-peptides.[5]
Several factors influence the rate of aspartimide formation, including the peptide sequence, temperature, the base used for deprotection, and the solvent.[5] Sequences where aspartic acid is followed by amino acids with small or no side chains, such as glycine, asparagine, or serine, are particularly prone to this side reaction.[3]
Strategies to minimize aspartimide formation include:
-
Modification of the Deprotection Cocktail: Adding an acid to the piperidine solution can suppress aspartimide formation.[7][8]
-
Use of Alternative Protecting Groups: Employing sterically hindered side-chain protecting groups on the aspartic acid can sterically hinder the cyclization reaction.[4]
-
Backbone Protection: Protecting the backbone amide nitrogen C-terminal to the Asp residue prevents its deprotonation. This is a highly effective strategy, often involving the use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[3][4][9]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to reduce aspartimide formation.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide-Related Impurities (%) | Reference |
| 20% Piperidine in DMF | None | 44 | [9] |
| 20% Piperidine in DMF | 1 M Oxyma | 15 | [9] |
| 20% Piperidine in NMP | 5% Formic Acid | Significantly Reduced | [8] |
Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation in a Model Peptide (VKDXYI, X=G)
| Aspartic Acid Derivative | Aspartimide Formation (% per cycle) | Reference |
| This compound | High | [6] |
| Fmoc-Asp(OMpe)-OH | Moderate | [6] |
| Fmoc-Asp(OBno)-OH | 0.1 | [6] |
Table 3: Efficacy of Backbone Protection Strategy
| Building Block | Aspartimide Formation | Key Advantage | Reference |
| This compound | Prone to formation | Standard, cost-effective | [3] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Highly effective prevention | Superior for sequences prone to aspartimide formation | [3][4] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is suitable for the synthesis of peptide libraries where the sequences are not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) in DMF.[3]
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and allow it to couple for 1-2 hours.[3]
-
-
Washing: Wash the resin with DMF (3-5 times).[3]
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the side-chain protecting groups and cleave the peptide from the resin. The t-butyl cations formed during cleavage can lead to byproducts, so the use of nucleophilic scavengers is important.[7]
-
-
Peptide Precipitation and Purification:
Protocol 2: Optimized SPPS Protocol to Minimize Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation (e.g., Asp-Gly).
-
Resin Swelling: As in Protocol 1.
-
Fmoc Deprotection (Modified):
-
Amino Acid Coupling: As in Protocol 1. For problematic sequences, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.[10]
-
Washing: As in Protocol 1.
-
Repeat, Cleavage, and Purification: As in Protocol 1.
Protocol 3: SPPS using Backbone Protection (Dipeptide Strategy)
This protocol is the most effective method for preventing aspartimide formation in highly susceptible sequences.
-
Resin Swelling and Initial Chain Elongation: Swell the resin and perform the initial amino acid couplings as described in Protocol 1 until the residue preceding the Asp-Gly sequence is reached.
-
Dipeptide Coupling:
-
Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HATU/DIPEA). The coupling times may need to be extended compared to standard amino acid couplings.[4]
-
-
Subsequent Synthesis Steps: After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids as described in Protocol 1.
-
Cleavage and Purification: As in Protocol 1. The Dmb group is cleaved under standard TFA cleavage conditions.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Fmoc-Asp(OtBu)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Asp(OtBu)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to enable the efficient synthesis of peptides containing aspartic acid residues while minimizing common side reactions.
Introduction
Microwave-assisted solid-phase peptide synthesis has emerged as a powerful technique for accelerating peptide chain elongation, leading to significantly reduced synthesis times and often improved purity of the crude product.[1] The use of this compound is standard for incorporating aspartic acid residues. However, the elevated temperatures employed in microwave SPPS can exacerbate a critical side reaction: aspartimide formation.[2][3] This side reaction can lead to the formation of impurities, including α- and β-peptides, which are often difficult to separate from the target peptide, thereby complicating purification and reducing overall yield.[4]
Understanding and controlling aspartimide formation is therefore crucial for the successful synthesis of peptides containing Asp(OtBu) residues using microwave irradiation. These notes will detail the mechanisms of this side reaction and provide optimized protocols to mitigate its occurrence.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc deprotection. The backbone amide nitrogen of the amino acid following the Asp(OtBu) residue attacks the side-chain carbonyl group of the aspartic acid, forming a succinimide ring intermediate. This intermediate can then be cleaved by the deprotection base (e.g., piperidine) to yield both the desired α-peptide and the undesired β-peptide isomer. This process is particularly problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[4]
// Nodes Peptide [label="Peptide Chain with Asp(OtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)\nMicrowave Heating", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aspartimide [label="Aspartimide Intermediate\n(Succinimide Ring)", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Peptide [label="Desired α-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="Undesired β-Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized_Peptide [label="Racemized Peptides", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Peptide -> Aspartimide [label="Fmoc Deprotection", color="#4285F4", fontcolor="#4285F4"]; Base -> Peptide [style=invis]; Aspartimide -> Alpha_Peptide [label="Ring Opening", color="#34A853", fontcolor="#34A853"]; Aspartimide -> Beta_Peptide [label="Ring Opening", color="#EA4335", fontcolor="#EA4335"]; Aspartimide -> Racemized_Peptide [label="Epimerization", color="#5F6368", fontcolor="#5F6368"]; }
Figure 1: Mechanism of Aspartimide Formation and Subsequent Reactions.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during microwave-assisted SPPS. These can be broadly categorized as modifications to the deprotection conditions and optimization of coupling parameters.
Modification of Deprotection Conditions
The choice of base and the addition of acidic additives to the deprotection solution can significantly impact the extent of aspartimide formation.
-
Use of Piperazine: Replacing the standard 20% piperidine in DMF with a 5% piperazine solution can reduce aspartimide formation. Piperazine is a weaker base than piperidine, which slows down the rate of the cyclization reaction.[3][5]
-
Addition of HOBt: The inclusion of 0.1 M 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution has been shown to effectively suppress aspartimide formation.[3] The acidic nature of HOBt is thought to protonate the backbone amide, reducing its nucleophilicity.
-
Use of Formic Acid: The addition of a small amount of formic acid to the piperidine deprotection solution has also been reported to suppress aspartimide formation.[6]
Optimization of Coupling and Deprotection Parameters
Careful control of the microwave parameters is essential to balance reaction speed with the minimization of side reactions.
-
Lowering Coupling Temperature: Reducing the coupling temperature from a standard 75-90°C to 50°C can limit racemization and has been shown to be beneficial in reducing aspartimide formation, particularly for sensitive amino acids.[3]
-
Reduced Microwave Power and Time: Using lower microwave power settings and shorter irradiation times can help to control the reaction temperature and minimize the exposure of the peptide to conditions that promote aspartimide formation.[2]
Data Presentation: Recommended Microwave SPPS Parameters
The following tables summarize recommended parameters for microwave-assisted SPPS of peptides containing this compound. These are starting points and may require optimization depending on the specific peptide sequence and synthesizer.
Table 1: Recommended Deprotection Conditions to Minimize Aspartimide Formation
| Deprotection Cocktail | Concentration | Microwave Conditions | Notes |
| Piperidine/DMF | 20% (v/v) | 3 minutes at 75°C | Standard condition, may lead to significant aspartimide formation. |
| Piperidine/HOBt/DMF | 20% Piperidine, 0.1 M HOBt | 3 minutes at 75°C | Recommended for reducing aspartimide formation.[3] |
| Piperazine/DMF | 5% (v/v) | 3 minutes at 75°C | An effective alternative to piperidine for sensitive sequences.[3] |
Table 2: Recommended Coupling Conditions for this compound
| Parameter | Recommended Value |
| Amino Acid Excess | 5-fold |
| Coupling Reagent | HBTU/HOBt or DIC/Oxyma |
| Base | DIPEA |
| Microwave Temperature | 50-75°C |
| Microwave Power | 25-35 W |
| Coupling Time | 5 minutes |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of a peptide containing an Asp(OtBu) residue. These protocols are designed for use with an automated microwave peptide synthesizer.
General Materials and Reagents
-
This compound
-
Rink Amide MBHA resin
-
Other Fmoc-protected amino acids
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Piperazine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Protocol 1: Standard Microwave-Assisted SPPS with HOBt Addition
This protocol is a good starting point for most sequences containing Asp(OtBu).
// Nodes Start [label="Start: Resin Swelling in DMF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection:\n20% Piperidine, 0.1 M HOBt in DMF\nMicrowave: 3 min, 75°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with DMF", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling:\nthis compound, HBTU/HOBt, DIPEA\nMicrowave: 5 min, 75°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash with DMF", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat for subsequent amino acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage:\nTFA/TIS/H2O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [style=dashed, label="Next Cycle"]; Repeat -> Cleavage [label="Synthesis Complete"]; }
Figure 2: Workflow for Microwave SPPS with HOBt in Deprotection.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Apply microwave irradiation for 3 minutes at a temperature of 75°C.
-
Drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute).
-
-
Coupling of this compound:
-
Prepare a solution of this compound (5 equivalents), HBTU (4.9 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation for 5 minutes at a temperature of 75°C and a power of 35 W.
-
Drain the vessel and wash the resin with DMF (3 x 1 minute).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Microwave-Assisted SPPS using Piperazine for Sensitive Sequences
This protocol is recommended for sequences that are highly prone to aspartimide formation, such as those containing Asp-Gly or Asp-Asn.
// Nodes Start [label="Start: Resin Swelling in DMF", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection:\n5% Piperazine in DMF\nMicrowave: 3 min, 75°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with DMF", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Coupling:\nthis compound, DIC/Oxyma, DIPEA\nMicrowave: 5 min, 50°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash with DMF", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat for subsequent amino acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Final Cleavage:\nTFA/TIS/H2O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [style=dashed, label="Next Cycle"]; Repeat -> Cleavage [label="Synthesis Complete"]; }
Figure 3: Workflow for Microwave SPPS with Piperazine Deprotection.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 5% piperazine in DMF.
-
Apply microwave irradiation for 3 minutes at a temperature of 75°C.
-
Drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute).
-
-
Coupling of this compound:
-
Prepare a solution of this compound (5 equivalents), DIC (5 equivalents), and Oxyma Pure (5 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation for 5 minutes at a reduced temperature of 50°C and a power of 25 W.
-
Drain the vessel and wash the resin with DMF (3 x 1 minute).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Follow the same procedure as in Protocol 1.
Conclusion
The successful incorporation of this compound in microwave-assisted peptide synthesis is highly achievable with careful optimization of reaction conditions. The primary challenge of aspartimide formation can be effectively mitigated by modifying the deprotection cocktail and controlling the microwave parameters. The protocols provided in these application notes offer robust starting points for the synthesis of a wide range of peptides containing aspartic acid, enabling researchers to leverage the speed and efficiency of microwave technology while ensuring the integrity of their final products.
References
- 1. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Monitoring Coupling Reactions by Analytical HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of coupling reactions, which are fundamental to the synthesis of a vast array of molecules in the pharmaceutical and chemical industries. Real-time or near-real-time analysis by HPLC provides critical information on the consumption of starting materials, the formation of products, and the emergence of byproducts, enabling reaction optimization, endpoint determination, and ensuring the quality and purity of the final product.
This document provides detailed application notes and protocols for monitoring three common and important coupling reactions: Suzuki coupling, amide bond formation, and peptide coupling. The methodologies are designed to be practical and informative for researchers and professionals in drug development and related fields.
Monitoring a Suzuki Coupling Reaction
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used in the synthesis of biaryls and other complex molecules.
Application Note
This protocol describes the monitoring of the Suzuki coupling reaction between 4-bromotoluene and phenylboronic acid to form 4-methylbiphenyl. A reverse-phase HPLC method is employed to separate the starting materials from the product, allowing for the quantitative assessment of reaction conversion over time.
Experimental Workflow
Experimental Protocol
Reaction Conditions:
-
Reactants: 4-bromotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol)
-
Catalyst: Palladium(II) acetate (0.02 mmol)
-
Ligand: Triphenylphosphine (0.04 mmol)
-
Base: Potassium carbonate (2.0 mmol)
-
Solvent: Toluene (5 mL) and Water (1 mL)
-
Temperature: 100 °C
HPLC Method:
| Parameter | Value |
| Instrumentation | HPLC system with UV-Vis detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 50% B to 95% B over 10 minutes, then hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
At desired time points (e.g., 0, 1, 2, 4 hours), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 950 µL of acetonitrile.
-
Vortex the mixture.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
Table 1: Representative HPLC Data for Suzuki Coupling Reaction Monitoring
| Time (hours) | Retention Time (min) - 4-bromotoluene | Peak Area - 4-bromotoluene | Retention Time (min) - 4-methylbiphenyl | Peak Area - 4-methylbiphenyl | Conversion (%) |
| 0 | 5.2 | 1,250,000 | - | - | 0 |
| 1 | 5.2 | 625,000 | 7.8 | 600,000 | 50 |
| 2 | 5.2 | 250,000 | 7.8 | 1,000,000 | 80 |
| 4 | 5.2 | <10,000 | 7.8 | 1,240,000 | >99 |
Note: The data presented in this table is illustrative and representative of a typical Suzuki coupling reaction monitored by HPLC. Actual retention times and peak areas may vary depending on the specific HPLC system and conditions.
Monitoring an Amide Coupling Reaction
Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, polymers, and a wide range of pharmaceuticals. Monitoring these reactions by HPLC is crucial to ensure complete conversion and minimize side reactions.
Application Note
This protocol details a reverse-phase HPLC method for monitoring the coupling of a carboxylic acid and an amine to form an amide, a common reaction in drug discovery. The method effectively separates the starting materials, coupling reagents, and the final amide product.
Logical Relationships in Amide Coupling
Experimental Protocol
Reaction Conditions:
-
Reactants: Carboxylic Acid (1.0 mmol), Amine (1.1 mmol)
-
Coupling Reagent: HATU (1.1 mmol)
-
Base: Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF) (5 mL)
-
Temperature: Room Temperature
HPLC Method:
| Parameter | Value |
| Instrumentation | HPLC system with UV-Vis detector |
| Column | C18 reverse-phase, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
At specified time intervals, take a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot with 990 µL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 2: Representative HPLC Data for Amide Coupling Reaction Monitoring
| Time (min) | Retention Time (min) - Carboxylic Acid | Peak Area - Carboxylic Acid | Retention Time (min) - Amide Product | Peak Area - Amide Product | Conversion (%) |
| 0 | 4.5 | 980,000 | - | - | 0 |
| 15 | 4.5 | 490,000 | 8.2 | 450,000 | 50 |
| 30 | 4.5 | 196,000 | 8.2 | 750,000 | 80 |
| 60 | 4.5 | <5,000 | 8.2 | 975,000 | >99 |
Note: This data is illustrative and serves as a typical example of monitoring an amide coupling reaction. Actual results will vary based on the specific substrates and analytical conditions.
Monitoring a Peptide Coupling Reaction
Solid-phase peptide synthesis (SPPS) involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. Monitoring the coupling efficiency at each step is critical to ensure the synthesis of the correct peptide sequence with high purity. UPLC (Ultra-Performance Liquid Chromatography), with its higher resolution and speed, is particularly well-suited for this application.
Application Note
This protocol outlines a UPLC method for monitoring the coupling of an Fmoc-protected amino acid to a resin-bound peptide. The method allows for rapid assessment of the disappearance of the activated amino acid and the formation of the desired coupled product after cleavage from a small sample of the resin.
Signaling Pathway for Peptide Coupling Monitoring
Experimental Protocol
Reaction Conditions (for one coupling cycle):
-
Resin: Rink amide resin with N-terminal deprotected peptide
-
Amino Acid: Fmoc-protected amino acid (4 eq)
-
Coupling Reagent: HCTU (3.9 eq)
-
Base: DIPEA (8 eq)
-
Solvent: DMF
-
Time: 30-60 minutes
UPLC Method:
| Parameter | Value |
| Instrumentation | UPLC system with a TUV or PDA detector |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 65% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 2 µL |
Sample Preparation:
-
After the coupling reaction, take a small sample of the resin (approx. 2-3 mg).
-
Wash the resin sample with DMF and then dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and let it stand for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the peptide in the UPLC mobile phase A for analysis.
Data Presentation
Table 3: Representative UPLC Data for Peptide Coupling Monitoring
| Sample | Retention Time (min) - Uncoupled Peptide | Peak Area - Uncoupled Peptide | Retention Time (min) - Coupled Peptide | Peak Area - Coupled Peptide | Coupling Efficiency (%) |
| Before Coupling | 3.2 | 1,500,000 | - | - | N/A |
| After 30 min Coupling | 3.2 | 75,000 | 3.8 | 1,425,000 | 95 |
| After 60 min Coupling | 3.2 | <1,500 | 3.8 | 1,498,500 | >99 |
Note: This data is for illustrative purposes. Actual retention times and peak areas will depend on the specific peptide sequence, amino acid being coupled, and the UPLC system.
Protocol for Manual vs. Automated Synthesis Using Fmoc-Asp(OtBu)-OH: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The choice between manual and automated synthesis methodologies is a critical consideration that impacts throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated protocols for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Asp(OtBu)-OH.
This compound is a standard building block for incorporating aspartic acid into a peptide sequence. However, its use presents a significant challenge: the formation of aspartimide, a cyclic imide byproduct. This side reaction is catalyzed by the basic conditions required for Fmoc deprotection and can lead to impurities that are difficult to separate, ultimately reducing the yield and purity of the target peptide.[1]
This document outlines detailed protocols for both manual and automated synthesis, presents comparative data on key performance indicators, and provides visualizations of the respective workflows to guide researchers in selecting the optimal synthesis strategy.
Data Presentation: Manual vs. Automated Synthesis
The selection of a synthesis method depends on various factors including the desired scale, throughput, complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a single amino acid residue.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Workflows
The following diagrams illustrate the typical workflows for manual and automated solid-phase peptide synthesis.
Caption: Workflow for Manual Solid-Phase Peptide Synthesis.
Caption: Workflow for Automated Solid-Phase Peptide Synthesis.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol for this compound
This protocol is a generalized procedure for the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g) into a fritted reaction vessel.
-
Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).[1]
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.[3]
-
Allow the mixture to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).[3]
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Repeat:
-
Continue with the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.
7. Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
8. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.[2]
9. Purification:
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Automated Solid-Phase Peptide Synthesis Protocol for this compound
This protocol is a generalized procedure for an automated peptide synthesizer. Specific parameters may vary depending on the instrument.
1. Synthesizer Setup:
-
Program the desired peptide sequence into the synthesizer's software.
-
Place vials containing this compound and other amino acids, coupling reagents, and solvents in their designated positions on the synthesizer.
-
Load the appropriate resin into the reaction vessel.
2. Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is delivered to the reaction vessel for a specified time (e.g., a short 3-minute wash followed by a longer 10-minute reaction).
-
Washing: The resin is washed multiple times with DMF.
-
Amino Acid Activation and Coupling: The synthesizer delivers the this compound, coupling reagents, and base to an activation vessel before transferring the activated mixture to the reaction vessel for the coupling reaction (typically 30-60 minutes).
-
Final Washing: The resin is washed with DMF to remove excess reagents.
-
3. Final Cleavage and Deprotection (Manual Step):
-
Once the automated synthesis is complete, the resin is removed from the synthesizer.
-
The cleavage, deprotection, and precipitation steps are typically performed manually as described in steps 7 and 8 of the manual protocol.
4. Purification:
-
The crude peptide is purified by RP-HPLC as described in step 9 of the manual protocol.
Mitigating Aspartimide Formation
Aspartimide formation is a significant concern when using this compound, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[3] This side reaction is promoted by the repeated exposure to piperidine during Fmoc deprotection.
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: Adding 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can help to suppress aspartimide formation.[1]
-
Alternative Protecting Groups: For sequences highly prone to aspartimide formation, consider using alternative side-chain protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which have been shown to significantly reduce this side reaction.
-
Backbone Protection: Utilizing dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can effectively prevent aspartimide formation by sterically hindering the cyclization reaction.[3]
The following diagram illustrates the chemical pathway of aspartimide formation.
Caption: Chemical pathway of aspartimide formation from an Asp(OtBu) residue.
Conclusion
The choice between manual and automated peptide synthesis using this compound depends on the specific requirements of the research. Manual synthesis offers flexibility and is suitable for small-scale synthesis and methods development. Automated synthesis provides high throughput, reproducibility, and efficiency, making it ideal for the synthesis of multiple peptides or longer, more complex sequences.
Regardless of the method chosen, careful consideration must be given to the potential for aspartimide formation. By implementing strategies to mitigate this side reaction, researchers can significantly improve the purity and yield of their target peptides.
References
Troubleshooting & Optimization
Technical Support Center: Aspartimide Formation in Fmoc SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with aspartimide formation when using Fmoc-Asp(OtBu)-OH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize this common side reaction and improve the purity and yield of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
Aspartimide formation is a common side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue.[1][2] Under the basic conditions used for Fmoc group removal (e.g., piperidine treatment), the backbone amide nitrogen following the Asp residue can attack the side-chain carbonyl group.[3][4] This intramolecular reaction forms a five-membered succinimide ring known as an aspartimide.[1]
This side reaction is problematic for several reasons:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[5]
-
Racemization: The α-carbon of the aspartic acid can lose its stereochemical integrity during this process, resulting in the formation of D-aspartyl peptides.[6]
-
Purification Challenges: These byproducts often have very similar masses and chromatographic properties to the target peptide, making purification difficult and sometimes impossible.[5]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence.[4] Sequences where the aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[4]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q3: How can I detect if aspartimide formation has occurred in my synthesis?
Aspartimide formation can be challenging to detect as the initial cyclic imide is a mass-neutral intermediate. However, the subsequent hydrolysis or aminolysis of the aspartimide ring leads to byproducts with the same mass as the target peptide (α- to β-peptide isomerization and epimerization) or adducts with the base used for deprotection (e.g., piperidide adducts).
High-Performance Liquid Chromatography (HPLC) is the primary method for detection. Look for:
-
Shoulder peaks or closely eluting peaks around the main product peak, which may correspond to the β-aspartyl isomer or diastereomers.
-
Additional peaks that may correspond to piperidide adducts.
Mass spectrometry (MS) can confirm the presence of piperidide adducts, which will have a mass increase corresponding to the addition of piperidine minus water.
Troubleshooting Guide: Strategies to Prevent Aspartimide Formation
There are several effective strategies to minimize or prevent aspartimide formation. The choice of strategy will depend on the specific peptide sequence and the severity of the issue.
Strategy 1: Modification of Fmoc-Deprotection Conditions
A straightforward approach is to alter the conditions of the Fmoc-deprotection step to reduce the basicity of the reaction environment.
1.1. Addition of an Acidic Additive to the Piperidine Solution
Adding a weak acid to the piperidine deprotection solution can help to lower the basicity and thereby reduce the rate of aspartimide formation.
-
Using 0.1 M Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the 20% piperidine in DMF solution is a well-established method to suppress aspartimide formation.[1]
1.2. Using a Weaker Base for Fmoc Removal
Replacing piperidine with a weaker base can also be effective.
-
Piperazine: This weaker base can be used for Fmoc removal and has been shown to reduce aspartimide formation.[1]
-
4-Methylpiperidine: This reagent can be used as an alternative to piperidine.
Strategy 2: Use of Sterically Hindered Aspartic Acid Derivatives
A highly effective method is to replace the standard this compound with an analog that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.
| Protecting Group | Structure | % Desired Peptide (VKDGYI model) |
| OtBu | tert-Butyl | Low |
| OMpe | 3-Methylpent-3-yl | Moderate-High |
| OEpe | 3-Ethyl-3-pentyl | High |
| OPhp | 4-Propyl-4-heptyl | Very High |
| OBno | 5-Butyl-5-nonyl | Nearly Quantitative |
Data summarized from comparative studies on the model peptide VKDGYI, which is highly prone to aspartimide formation.[3]
As the data indicates, increasing the steric bulk of the side-chain protecting group significantly reduces the formation of aspartimide-related byproducts. Fmoc-Asp(OBno)-OH is particularly effective, reducing this side reaction to almost undetectable levels in many cases.[5]
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, which prevents it from acting as a nucleophile. This is one of the most effective methods for completely preventing aspartimide formation, especially for the problematic Asp-Gly sequence.
-
Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This dipeptide, where a 2,4-dimethoxybenzyl (Dmb) group protects the amide nitrogen of glycine, is commercially available and can be incorporated directly into the peptide sequence using standard coupling protocols.[7][8] The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage step, yielding the native peptide.[6][8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of 20% piperidine in DMF for another 10-15 minutes.
-
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This protocol is recommended for peptides containing sequences prone to aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[9]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.
-
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Incorporation of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OMpe)-OH)
This protocol outlines the use of a sterically hindered Asp protecting group to minimize aspartimide formation.
-
Resin Swelling and Deprotection: Follow the standard protocol for resin swelling and Fmoc deprotection of the N-terminal amino acid.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (2-4 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Protocol 4: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Resin Swelling and Deprotection: Follow the standard protocol for resin swelling and Fmoc deprotection of the N-terminal amino acid.
-
Dipeptide Coupling:
-
Subsequent Synthesis Steps: After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting a strategy to prevent aspartimide formation.
References
- 1. biotage.com [biotage.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting incomplete coupling of Fmoc-Asp(OtBu)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-Asp(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Question: My coupling reaction with this compound is incomplete. What are the common causes and how can I troubleshoot this?
Answer:
Incomplete coupling of this compound is a common issue in SPPS, often stemming from a notorious side reaction known as aspartimide formation .[1][2][3][4] This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step (typically with piperidine) and is highly sequence-dependent.[1][4] The Asp-Gly, Asp-Asn, and Asp-Ser motifs are particularly susceptible.[2][3][4]
Other potential causes for incomplete coupling include steric hindrance and peptide aggregation on the solid support.[5][6]
Here is a step-by-step guide to troubleshoot and resolve incomplete coupling:
-
Confirm Incomplete Coupling: Utilize a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines on the resin after the coupling step.[2][7] A positive result (intense blue/purple) indicates incomplete coupling.[7]
-
Investigate the Cause:
-
Aspartimide Formation: This is the most likely culprit, especially with susceptible sequences. It leads to byproducts that are difficult to remove and can cause chain termination.[1][8]
-
Steric Hindrance: The bulky nature of the OtBu protecting group and the growing peptide chain can physically block the coupling reaction.[5]
-
Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making the N-terminal amine inaccessible for coupling.[6]
-
-
Implement Solutions: Based on the suspected cause, employ one or more of the following strategies:
-
For Aspartimide-Prone Sequences:
-
Modify Deprotection Conditions:
-
Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution to suppress aspartimide formation.[6][9][10]
-
Use a weaker base for Fmoc removal, such as piperazine, which has been shown to be effective while minimizing the side reaction.[10]
-
Employ a deprotection cocktail of 2% DBU and 2% piperidine in DMF for rapid and efficient Fmoc removal with a reduced risk of aspartimide formation in many cases.[9]
-
-
Use Sterically Hindered Protecting Groups: Replace this compound with a derivative that has a bulkier side-chain protecting group to sterically hinder the cyclization reaction.[10][11] Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[12]
-
Utilize Backbone Protection: Incorporate a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial deprotonation required for aspartimide formation.[6][9]
-
-
For Sterically Hindered Couplings:
-
Perform a Double Coupling: After the initial coupling, repeat the coupling step with a fresh solution of activated this compound.[13][14]
-
Use a More Potent Coupling Reagent: Employ a uronium/aminium salt-based reagent like HATU, HCTU, or PyAOP, which are known for their high efficiency with hindered amino acids.[5][13]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the temperature can help overcome the activation energy barrier for sterically hindered reactions.[15]
-
-
To Address Peptide Aggregation:
-
The following diagram illustrates a general troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic succinimide intermediate.[1][9] This is problematic because the aspartimide ring can be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide, the undesired β-peptide, and their respective racemized forms.[1][11] These byproducts often have similar properties to the target peptide, making purification difficult and reducing the overall yield and purity.
The following diagram illustrates the mechanism of aspartimide formation:
Q2: How do I know if my peptide sequence is prone to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue.[1] Sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly susceptible.[4][16] The lack of steric bulk on the C-terminal residue (like in Gly) facilitates the formation of the five-membered ring intermediate.[1]
Q3: Can I prevent aspartimide formation completely?
A3: While complete prevention can be challenging, several strategies can significantly reduce or even eliminate aspartimide formation. The most effective method is often backbone protection, using a Dmb-protected dipeptide, which has been shown to fully eliminate the side reaction.[1][10] Using sterically demanding side-chain protecting groups like OBno can also reduce aspartimide formation to almost undetectable levels in many sequences.
Quantitative Data Summary
The choice of protecting group and deprotection conditions significantly impacts the extent of aspartimide formation. The following table summarizes comparative data on this side reaction.
| Aspartic Acid Derivative | Deprotection Conditions | Model Peptide Sequence | Aspartimide Formation (%) | Reference |
| This compound | 20% Piperidine/DMF | VKDGYI | High | |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | VKDGYI | Moderate | |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | VKDGYI | < 0.1% per cycle | |
| This compound | 20% Piperidine/DMF | VKDNYI | ~27% (prolonged) | [1] |
| This compound | 20% Piperidine/DMF + 0.1M HOBt | - | Reduced | [9] |
| This compound | 2% DBU / 2% Piperidine/DMF | - | Reduced | [9] |
Key Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
This protocol is recommended when a positive Kaiser test indicates incomplete coupling of this compound.
-
First Coupling:
-
Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF for 1-5 minutes.[3][13]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.[2][3]
-
-
Intermediate Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[13]
-
-
Second Coupling:
-
Repeat step 1 to prepare a fresh solution of activated this compound.
-
Add the freshly activated solution to the resin and allow the second coupling to proceed for 1-2 hours.[13]
-
-
Final Wash and Monitoring:
Protocol 2: Fmoc Deprotection with Piperidine and HOBt to Suppress Aspartimide Formation
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Reagent Preparation:
-
Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.[9]
-
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes and then drain the solvent.[9]
-
-
Deprotection Procedure:
-
Final Wash:
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.[9]
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. kilobio.com [kilobio.com]
- 15. benchchem.com [benchchem.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Side Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to identify and minimize common side reactions encountered during the deprotection of protecting groups for amines, alcohols, carbonyls, and carboxylic acids.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Deprotection Issues
-
Amine Protecting Groups (Boc, Fmoc)
-
Alcohol Protecting Groups (Silyl Ethers, Benzyl Ethers)
-
Carbonyl Protecting Groups (Acetals, Ketals)
-
Carboxylic Acid Protecting Groups (Esters)
-
-
Troubleshooting Guides by Protecting Group
-
Boc Group Deprotection
-
Fmoc Group Deprotection
-
Silyl Ether Deprotection
-
Benzyl Ether Deprotection
-
Acetal/Ketal Deprotection
-
-
Quantitative Data Summary
-
Detailed Experimental Protocols
Frequently Asked Questions (FAQs)
General Deprotection Issues
Q1: My deprotection reaction is incomplete. What are the common causes?
A1: Incomplete deprotection is a frequent issue and can often be attributed to several factors:
-
Insufficient Reagent: The concentration or equivalents of the deprotecting agent may be too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Low Temperature: Many deprotection reactions are carried out at room temperature. If the reaction is sluggish, gentle heating might be necessary, but this should be done cautiously as it can also increase the rate of side reactions.[1]
-
Poor Reagent Quality: Degradation of the deprotection reagent can lead to reduced efficiency. For instance, trifluoroacetic acid (TFA) can absorb water, and piperidine can oxidize over time.
-
Steric Hindrance: Bulky protecting groups or sterically congested substrates can slow down the deprotection reaction, requiring more forcing conditions or longer reaction times.[3]
Q2: I'm observing unexpected byproducts. What are the likely side reactions?
A2: Side reactions are highly dependent on the protecting group, the substrate, and the deprotection conditions. Some common side reactions include:
-
Alkylation: Reactive carbocations generated during acid-catalyzed deprotection (e.g., from Boc or trityl groups) can alkylate nucleophilic residues like tryptophan, methionine, and cysteine.[1][4]
-
Racemization: Base-catalyzed deprotection can sometimes lead to the racemization of adjacent chiral centers.
-
Migration of Protecting Groups: In molecules with multiple hydroxyl groups, silyl ethers can sometimes migrate between positions, especially under basic or acidic conditions.
-
Oxidation: Sensitive functional groups, such as the thiol on cysteine, can be oxidized during deprotection if air is not excluded from the reaction.[2]
Amine Protecting Groups (Boc, Fmoc)
Q3: What are the primary side reactions during Boc deprotection and how can I prevent them?
A3: The most common side reaction during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group is tert-butylation .[1] The tert-butyl cation formed during the reaction is a potent electrophile that can react with nucleophilic functional groups.
-
Prevention: The most effective way to prevent tert-butylation is by using "scavengers" in the deprotection cocktail.[1][4] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with the substrate. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), water, and thioanisole.[1]
Q4: I'm seeing aspartimide formation in my peptide synthesis after Fmoc deprotection. How can I minimize this?
A4: Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when an aspartic acid residue is followed by a small amino acid like glycine. It occurs under the basic conditions of Fmoc deprotection (piperidine in DMF).[5]
-
Minimization Strategies:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[5]
-
Alternative Bases: Using a less nucleophilic base like piperazine in place of piperidine has been shown to reduce this side reaction.[5]
-
Sterically Hindered Protecting Groups: Employing more sterically hindered protecting groups on the aspartic acid side chain can disfavor the cyclization reaction.[5]
-
Alcohol Protecting Groups (Silyl Ethers, Benzyl Ethers)
Q5: My silyl ether is being cleaved under unexpected conditions. Why is this happening?
A5: Silyl ethers have varying stability depending on the steric bulk of the silicon substituents (e.g., TMS < TES < TBS < TIPS < TBDPS). While generally stable, they can be labile under conditions you might not expect:
-
Mildly Acidic Conditions: Even weak acids can cleave less hindered silyl ethers.
-
Fluoride Sources: Silyl ethers are highly susceptible to cleavage by fluoride ions, often from sources like tetrabutylammonium fluoride (TBAF).[6]
Q6: I am having trouble deprotecting a benzyl ether. What are the best methods and potential pitfalls?
A6: Benzyl (Bn) ethers are typically removed by catalytic hydrogenolysis (H₂, Pd/C).[7]
-
Common Issues:
-
Catalyst Poisoning: Functional groups like thiols can poison the palladium catalyst, inhibiting the reaction.
-
Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or short reaction times can lead to incomplete deprotection.
-
Alternative Methods: If hydrogenolysis is not feasible, other methods like Birch reduction (Na, NH₃(l)) can be used, although these are less common.[4]
-
Carbonyl Protecting Groups (Acetals, Ketals)
Q7: How can I avoid side reactions when deprotecting an acetal or ketal?
A7: Acetals and ketals are protecting groups for aldehydes and ketones, respectively, and are typically removed by acid-catalyzed hydrolysis.[1][8][9]
-
Minimizing Side Reactions:
-
Use Mild Acid: To avoid affecting other acid-sensitive functional groups, use mild acidic conditions (e.g., dilute HCl, acetic acid, or p-toluenesulfonic acid in acetone).[10]
-
Aqueous Conditions: The presence of water is necessary for the hydrolysis.
-
Chemoselectivity: Cyclic acetals are generally more stable to acid hydrolysis than acyclic acetals, which can be exploited for selective deprotection.[9]
-
Carboxylic Acid Protecting Groups (Esters)
Q8: What are the challenges in deprotecting ester protecting groups for carboxylic acids?
A8: Esters are common protecting groups for carboxylic acids. The choice of ester determines the deprotection method and potential side reactions.
-
Methyl and Ethyl Esters: Typically removed by saponification (base-catalyzed hydrolysis, e.g., with NaOH or LiOH). A potential side reaction is the epimerization of adjacent stereocenters under basic conditions. Acid-catalyzed hydrolysis is also possible but can be harsh.
-
tert-Butyl Esters: Removed under acidic conditions (e.g., TFA), which can affect other acid-labile groups.[3]
-
Benzyl Esters: Removed by catalytic hydrogenolysis, with similar considerations as for benzyl ethers.[3]
Troubleshooting Guides by Protecting Group
Boc Group Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Low yield of desired amine | Insufficient acid, short reaction time, or low temperature. | Increase acid concentration (e.g., 25-50% TFA in DCM), monitor reaction by TLC/LC-MS to ensure completion, and consider gentle warming if necessary.[1] |
| Presence of tert-butylated side products | Absence or insufficient concentration of scavengers. | Always include scavengers like TIS, TES, or water (typically 1-5% v/v) in the deprotection cocktail, especially with sensitive residues like Trp, Met, or Cys.[1] |
| Incomplete deprotection of sterically hindered substrates | Increased steric congestion around the carbamate. | Extend the reaction time and/or increase the acid concentration. Monitor progress carefully to avoid degradation.[3] |
Fmoc Group Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Incomplete deprotection | Suboptimal reagents, insufficient reaction time, or peptide aggregation. | Ensure the piperidine solution is fresh. Increase deprotection time or perform a second deprotection step. Consider using a stronger base cocktail (e.g., with DBU) for difficult sequences.[11] |
| Aspartimide formation | Base-catalyzed cyclization of aspartic acid residues. | Add HOBt to the deprotection solution or switch to a less nucleophilic base like piperazine.[5] |
| Diketopiperazine formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc removal. | This is more common with certain dipeptide sequences. Consider using a dipeptide with a protecting group on the amide backbone. |
Silyl Ether Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Incomplete deprotection | Insufficient deprotecting agent or unreactive silyl ether. | For fluoride-mediated deprotection, ensure the TBAF solution is not too hydrated. For acid-catalyzed deprotection, a stronger acid or longer reaction time may be needed for more hindered silyl ethers. |
| Unwanted cleavage of other functional groups | Deprotection conditions are too harsh. | Use milder conditions. For example, if using a strong acid, try a weaker one. For fluoride deprotection, buffered systems like HF-pyridine can be used. |
| Migration of the silyl group | Presence of multiple hydroxyl groups and basic or acidic conditions. | Protect all hydroxyl groups if possible, or use a protecting group that is less prone to migration. |
Benzyl Ether Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Stalled or incomplete reaction | Catalyst poisoning (e.g., by sulfur-containing compounds) or inactive catalyst. | Use a fresh batch of catalyst and ensure the substrate is free of catalyst poisons. Increase catalyst loading or hydrogen pressure. |
| Reduction of other functional groups | The hydrogenolysis conditions are also reducing other groups (e.g., alkenes, alkynes). | This is a limitation of the method. If other reducible groups are present, an alternative deprotection method or a different protecting group strategy should be considered. |
Acetal/Ketal Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Incomplete deprotection | Insufficient acid or water, or a very stable cyclic acetal. | Increase the concentration of the acid catalyst or the reaction temperature. Ensure sufficient water is present for hydrolysis. |
| Decomposition of the substrate | The substrate contains other acid-sensitive functional groups. | Use milder acidic conditions (e.g., buffered systems or weaker acids). Minimize the reaction time by closely monitoring the reaction. |
Quantitative Data Summary
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Typical Concentration (v/v) | Target Side Reaction | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | Trityl and other carbocations | Very effective for scavenging trityl cations.[2] |
| Triethylsilane (TES) | 2.5 - 5% | General carbocation scavenger | Commonly used alternative to TIS. |
| Water | 2.5 - 5% | General carbocation scavenger | Helps to hydrolyze carbocations. |
| Thioanisole | 5% | Sulfonation, Pmc/Pbf deprotection | Useful for deprotecting arginine residues protected with Pmc or Pbf. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Trityl cation scavenger, reduces methionine sulfoxide | Potent scavenger but has a strong odor.[2] |
| Phenol | 5% | General carbocation scavenger | Can cause side reactions with tryptophan. |
Table 2: Comparison of Fmoc Deprotection Reagents
| Reagent Cocktail | Typical Concentration | Typical Time | Advantages/Disadvantages |
| Piperidine in DMF | 20% (v/v) | 10 - 20 min | Standard, effective. Can cause aspartimide formation.[11] |
| Piperidine/DBU in DMF | 20% Piperidine + 2% DBU | 5 - 15 min | Faster deprotection, useful for difficult sequences.[11] |
| Piperazine/DBU in NMP | 5% Piperazine + 2% DBU | 5 - 15 min | Reduces side reactions like aspartimide formation.[11] |
| Morpholine in DMF | 50% (v/v) | 20 - 30 min | A "greener" alternative, can minimize certain side reactions.[11] |
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers (Solution Phase)
-
Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Deprotection Cocktail: In a separate flask, prepare the deprotection cocktail. A common cocktail is 50% trifluoroacetic acid (TFA) in DCM with 2.5% triisopropylsilane (TIS) and 2.5% water (v/v/v).
-
Reaction: Add the deprotection cocktail to the solution of the substrate at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is typically complete within 1-2 hours.
-
Work-up: Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[3]
-
Isolation: The crude product, often obtained as the TFA salt, can be purified by chromatography or precipitation. For the free amine, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.[1]
Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for at least 30 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous coupling step.[11]
-
Deprotection: Treat the resin with a 20% piperidine in DMF (v/v) solution. Ensure the resin is fully submerged.[8]
-
Agitation: Gently agitate the mixture at room temperature for 5 minutes, then drain the solution.[8]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.[8]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next amino acid coupling step.
Protocol 3: TBAF-Mediated Deprotection of a TBDMS Ether
-
Preparation: Dissolve the TBDMS-protected alcohol in tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) to the solution at room temperature.
-
Monitoring: Stir the reaction and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General troubleshooting workflow for deprotection reactions.
Caption: Boc deprotection mechanism and role of scavengers.
References
- 1. youtube.com [youtube.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protection and Deprotection [cem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. forums.studentdoctor.net [forums.studentdoctor.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Peptides Containing Asp(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides containing the Asp(OtBu) residue. Aspartimide formation is a critical side reaction that can significantly impact the success of your synthesis, and the following strategies are designed to mitigate this and other common issues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS) involving an aspartic acid residue.[1][2] The backbone amide nitrogen attacks the side-chain ester of the Asp residue, forming a cyclic succinimide intermediate known as an aspartimide.[1][2] This side reaction is particularly prevalent when using the standard Fmoc/tBu strategy due to repeated exposure to the basic conditions of piperidine for Fmoc deprotection.[1][2]
This is problematic for several reasons:
-
Yield Loss: The target peptide is consumed in the formation of the aspartimide and its subsequent byproducts.[2]
-
Difficult Purification: The aspartimide can undergo epimerization and ring-opening to form a mixture of α- and β-peptides, as well as piperidide adducts.[1][2][3] Some of these byproducts, particularly the β-aspartyl and epimerized α-aspartyl peptides, have very similar retention times to the target peptide in reverse-phase HPLC, making them difficult or impossible to separate.[3]
-
Compromised Purity: The presence of these closely related impurities can be challenging to detect as they have the same mass as the target peptide.[3]
Q2: Which sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly sequence-dependent.[2] The most problematic sequences are those where the Asp residue is followed by a small, unhindered amino acid. The Asp-Gly motif is particularly notorious for high rates of aspartimide formation.[1] Other sequences of concern include Asp-Asn, Asp-Ser, Asp-Ala, and Asp-Asp.[4][5]
Q3: How can I detect aspartimide formation in my crude peptide?
A3: Aspartimide formation can be detected by analyzing the crude peptide using mass spectrometry (MS) and HPLC. The aspartimide itself will have a mass that is 18 Da less than the target peptide due to the loss of a water molecule. The subsequent hydrolysis products (α- and β-peptides) will have the same mass as the target peptide, while piperidide adducts will show a corresponding mass increase. In the HPLC chromatogram, you may observe multiple peaks close to the main product peak.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing Asp(OtBu) and provides strategies to overcome them.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the target peptide and multiple side products observed in HPLC/MS. | High levels of aspartimide formation. | 1. Modify Fmoc Deprotection Conditions: Add a small amount of an organic acid, such as 0.1 M formic acid, to the 20% piperidine in DMF deprotection solution. This has been shown to significantly reduce aspartimide formation.[6][7] 2. Use Bulky Protecting Groups: For particularly problematic sequences, consider replacing Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group. Examples include Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, or Fmoc-Asp(OBno)-OH.[2][3][4] These bulkier groups sterically hinder the formation of the aspartimide ring. 3. Employ Backbone Protection: For Asp-Gly sequences, the use of a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can completely suppress aspartimide formation by protecting the backbone amide nitrogen.[8] |
| Difficulty in purifying the target peptide due to co-eluting impurities. | Formation of β-aspartyl and epimerized α-aspartyl peptides. | This issue is a direct consequence of aspartimide formation. The primary solution is to prevent the formation of the aspartimide in the first place using the strategies outlined above. Once formed, these impurities are often inseparable from the desired product. |
| Synthesis failure, especially for long or hydrophobic peptides. | On-resin aggregation or secondary structure formation. | 1. Change the Synthesis Solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than DMF for solvating both the growing peptide chain and the amino acids, which can help to disrupt aggregation.[9] 2. Optimize Coupling Conditions: For difficult couplings, consider using a more potent coupling reagent like HATU and extending the coupling times. Double coupling may also be necessary.[10] 3. Consider a Different Resin: PEG-based resins have been shown to improve the yield and purity of longer or more hydrophobic peptides.[9] |
Quantitative Data on Aspartimide Formation
The choice of the Asp side-chain protecting group can have a significant impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide VKDGYI after treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Protecting Group | Target Peptide (%) | Aspartimide (%) | Piperidides (%) | D-Asp (%) | Decay per Cycle (%) |
| OtBu | 43.1 | 14.5 | 42.4 | 12.3 | 0.84 |
| OMpe | 71.9 | 10.4 | 17.7 | 10.5 | 0.33 |
| OBno | 90.5 | 0.8 | 8.7 | 1.1 | 0.10 |
Data adapted from comparative tests on the VKDGYI peptide sequence.[3] This data clearly demonstrates that increasing the steric bulk of the side-chain protecting group from OtBu to OMpe and further to OBno significantly reduces the formation of aspartimide and its related byproducts, leading to a higher yield of the target peptide with improved chiral purity.[3]
Experimental Protocols
Modified Fmoc Deprotection to Reduce Aspartimide Formation
This protocol describes a modification to the standard Fmoc deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M formic acid.
-
Deprotection Step:
-
Drain the coupling solution from the resin.
-
Add the modified deprotection solution to the resin.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove residual piperidine and byproducts before proceeding to the next coupling step.
Peptide Cleavage from Wang Resin
This protocol outlines a general procedure for cleaving a peptide containing an Asp(OtBu) residue from Wang resin.
-
Resin Preparation: After the final Fmoc deprotection and washing steps, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.[6]
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
Final Processing:
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
Visual Guides
Aspartimide Formation Pathway
Caption: The reaction pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
Decision-Making Workflow for Asp(OtBu) Synthesis
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Navigating the Challenges of Aspartimide Impurities in Peptide Purification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during the purification of peptides containing aspartimide-related impurities. Aspartimide formation is a common and problematic side reaction in solid-phase peptide synthesis (SPPS), leading to a cascade of impurities that are often difficult to separate from the target peptide.[1][2][3] This guide offers practical solutions and detailed protocols to help you optimize your purification strategies and ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a major issue in peptide synthesis and purification?
A1: Aspartimide formation is an intramolecular cyclization reaction that occurs in peptides containing aspartic acid (Asp). The backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue, forming a five-membered succinimide ring known as an aspartimide.[4] This reaction is particularly prevalent during the basic conditions of Fmoc-deprotection in SPPS.[1][3]
This side reaction is highly problematic because the aspartimide intermediate is unstable and can undergo further reactions:
-
Hydrolysis: The ring can be opened by nucleophiles like water or piperidine, leading to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[3][4]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.[4]
These byproducts, including α/β-isomers and racemized peptides, often possess very similar masses and chromatographic properties to the target peptide, making their separation by standard reversed-phase high-performance liquid chromatography (RP-HPLC) extremely challenging and sometimes impossible.[5][6] This co-elution complicates purification, reduces the overall yield of the desired peptide, and can compromise the biological activity of the final product.[3][4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where the following amino acid has low steric hindrance are particularly vulnerable. The most problematic sequences include:
The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of a side chain on the glycine residue, which minimizes steric hindrance for the cyclization to occur.[1]
Q3: What are the key factors that promote aspartimide formation during peptide synthesis?
A3: Several factors during Fmoc-based SPPS can influence the rate and extent of aspartimide formation:
-
Base-catalyzed conditions: The use of piperidine for Fmoc group removal is a primary driver of aspartimide formation.[1][3]
-
Temperature: Elevated temperatures can accelerate the rate of this side reaction.[1]
-
Solvent Polarity: Higher polarity solvents can lead to increased aspartimide formation.[7]
-
Protecting Groups: The choice of the side-chain protecting group for the Asp residue plays a critical role. The commonly used tert-butyl (OtBu) group offers limited protection in susceptible sequences.[1][7]
-
Resin Cleavage and Deprotection: While less common, aspartimide formation can also be acid-catalyzed and occur during the final cleavage from the resin, particularly under harsh acidic conditions or prolonged reaction times.[8]
Troubleshooting Guide: Purification of Peptides with Aspartimide Impurities
This guide provides a systematic approach to troubleshooting common issues encountered during the purification of peptides plagued by aspartimide-related impurities.
Problem 1: Poor resolution between the target peptide and impurities on RP-HPLC.
Possible Cause: Co-elution of the desired α-peptide with β-aspartyl isomers and/or racemized byproducts due to their similar hydrophobicities.
Solutions:
-
Optimize HPLC Conditions:
-
Gradient Modification: Employ a shallower gradient to increase the separation window between closely eluting peaks.
-
Mobile Phase Modifiers: Experiment with different ion-pairing reagents (e.g., trifluoroacetic acid - TFA is standard) or adjust their concentration. In some cases, switching to a different acid like formic acid can alter selectivity.
-
Organic Solvent: While acetonitrile is the most common organic modifier, trying isopropanol or methanol can change the elution profile.
-
Temperature: Adjusting the column temperature can influence the retention times and potentially improve resolution.
-
-
Alternative Chromatography Techniques:
-
Ion-Exchange Chromatography (IEX): If the impurities have a different net charge from the target peptide, IEX can be a powerful orthogonal purification step.
-
Size-Exclusion Chromatography (SEC): While less common for peptides of similar size, it can be useful for removing aggregated species.
-
Problem 2: Low yield of the purified target peptide.
Possible Cause: A significant portion of the crude product consists of aspartimide-related impurities that are being discarded during fractionation.
Solutions:
-
Synthesis Optimization (Proactive Approach): The most effective way to improve the final yield is to minimize the formation of impurities during the synthesis itself.
-
Use of Bulky Protecting Groups: Employing sterically hindered protecting groups on the Asp side chain can significantly reduce aspartimide formation.[5] See the data in Table 1 for a comparison.
-
Backbone Protection: Incorporating a backbone-protecting group, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, on the nitrogen of the amino acid following the Asp residue can completely prevent aspartimide formation.[9]
-
Modified Deprotection Conditions: Using a weaker base like piperazine instead of piperidine for Fmoc removal, or adding an acidic additive like HOBt to the piperidine solution, can suppress the side reaction.[5]
-
-
Characterize and Pool Fractions Carefully:
-
High-Resolution Analysis: Use analytical HPLC and mass spectrometry to meticulously analyze all collected fractions to ensure that fractions containing the pure target peptide are not being prematurely discarded.
-
Problem 3: Identification and characterization of impurities.
Possible Cause: Difficulty in distinguishing between the target peptide and its isomers based on mass spectrometry alone, as they often have the same mass.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): While standard MS may show identical masses, HRMS can sometimes reveal subtle differences.
-
Tandem MS (MS/MS): Fragmentation patterns of α- and β-aspartyl peptides can differ, allowing for their differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, 2D-NMR techniques can distinguish between the different isomers.
-
Enzymatic Digestion: Specific proteases can cleave at different rates or sites depending on the peptide bond (α vs. β), providing another method for characterization.
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups on Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Condition | % Aspartimide-Related Impurities | Reference |
| OtBu (tert-butyl) | VKDG YI | Prolonged piperidine treatment | High (Specific % varies with conditions) | [2] |
| OMpe (3-methylpent-3-yl) | H-Val-Lys-Asp-Xaa-Tyr-Ile-OH | Fmoc-SPPS | Reduced compared to OtBu | [5][10] |
| ODie (2,3,4-trimethylpent-3-yl) | H-Val-Lys-Asp-Xaa-Tyr-Ile-OH | Fmoc-SPPS | Significantly reduced compared to OtBu | [5] |
| OBno | VKDX YI | Prolonged piperidine treatment | Almost undetectable | [2] |
| Cyclohexyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine treatment (24h) | 0.3% | [8] |
| Benzyl Ester | Glu-Asp-Gly-Thr | Diisopropylethylamine treatment (24h) | ~51% (170-fold higher than cyclohexyl) | [8] |
Note: The exact percentage of impurities can vary based on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC for Peptide Purity Analysis
This protocol describes a general method for analyzing the purity of a crude peptide sample and can be adapted for purification by scaling up to a preparative column.
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.[11]
-
Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size for analytical).[6][12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]
-
Detection Wavelength: 214 nm and 280 nm (for peptides containing aromatic residues).[6]
-
-
Sample Preparation:
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at the specified wavelengths.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.[2]
-
Protocol 2: Modified Fmoc-Deprotection to Reduce Aspartimide Formation
This protocol outlines a modified deprotection step during SPPS to minimize the formation of aspartimide impurities.
-
Reagent Preparation:
-
Standard Deprotection Solution: 20% piperidine in dimethylformamide (DMF).
-
Modified Deprotection Solution: 20% piperazine in DMF or 20% piperidine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole).[5]
-
-
Deprotection Procedure (on solid support):
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the modified deprotection solution to the resin.
-
Gently agitate the resin for the required deprotection time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times).
-
Proceed with the next coupling step.
-
Visualizations
Caption: Workflow of peptide synthesis highlighting the point of aspartimide formation and subsequent purification.
Caption: Troubleshooting logic for purifying peptides with aspartimide-related impurities.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. waters.com [waters.com]
Storage and handling conditions to ensure Fmoc-Asp(OtBu)-OH stability.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling conditions required to ensure the stability of Fmoc-Asp(OtBu)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to recommended storage conditions. The compound should be stored in a cool, dry, and dark place.[1][2] For specific durations, please refer to the summary table below.
Q2: Can I store this compound in solution?
A2: Yes, but for limited periods. Stock solutions should be stored at low temperatures. For instance, a solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] It is generally recommended to prepare solutions fresh for immediate use to minimize degradation.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The most significant chemical instability for this compound is the formation of an aspartimide intermediate.[4] This intramolecular cyclization is particularly prevalent under the basic conditions used for Fmoc group removal during solid-phase peptide synthesis (SPPS).[5][6][7] Aspartimide formation can lead to the generation of undesired α- and β-peptide impurities, which can be difficult to separate from the target peptide.[8][9]
Q4: What general handling precautions should I take when working with this compound?
A4: Handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent the formation of dust.[1] In case of contact, wash the affected area thoroughly with water.[1]
Storage Conditions Summary
| Condition | Temperature | Duration | Recommendation | Source |
| Short-term Storage (Solid) | 2°C to 8°C | Weeks to Months | Ideal for routine use. | [4][10][11][12] |
| Long-term Storage (Solid) | -20°C | Months to a Year | Recommended for preserving purity over extended periods. | [4] |
| Long-term Storage (Solution) | -20°C | Up to 1 month | Suitable for frequently used stock solutions. | [3][4] |
| Extended Storage (Solution) | -80°C | Up to 6 months | Best for long-term preservation of stock solutions. | [3][4] |
Troubleshooting Guide
Issue: Low yield or purity of the final peptide containing an Asp residue.
This issue is often linked to the instability of the this compound building block, primarily due to aspartimide formation during synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield/purity.
Key Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under specific storage conditions.
Objective: To determine the rate of degradation of this compound over time at a given temperature and humidity.
Materials:
-
This compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Environmental chamber or oven
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh several samples of this compound into individual vials.
-
Place the vials in an environmental chamber set to the desired temperature and humidity (e.g., 40°C / 75% RH for accelerated stability testing).
-
-
Time Points:
-
Designate specific time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).
-
-
Analysis at Each Time Point:
-
At each time point, remove one vial from the chamber.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration.
-
Prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., 30-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound peak and any impurity peaks.
-
Calculate the percentage purity of this compound at each time point.
-
Plot the percentage purity versus time to determine the degradation rate.
-
Visualization of Degradation Pathway
Caption: Primary degradation pathway of this compound.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]
- 11. This compound | 71989-14-5 [chemicalbook.com]
- 12. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Support Center: Aggregation in Peptides Containing Asp(OtBu)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with aggregation in peptide sequences containing the Asp(OtBu) residue.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: During SPPS, as the peptide chain elongates, it can fold and form stable secondary structures, such as β-sheets. These structures can then interact with other peptide chains on the same or adjacent resin beads through intermolecular hydrogen bonds. This self-association leads to the formation of insoluble or poorly solvated masses known as aggregates.[1][2] This phenomenon hinders the diffusion of reagents to the reactive sites, resulting in incomplete deprotection and coupling reactions, which ultimately lowers the purity and yield of the final peptide.[1][2] A common indicator of aggregation is the shrinking of the resin matrix or its failure to swell properly.[1][3]
Q2: Are sequences containing Asp(OtBu) particularly prone to aggregation?
A2: While Asp(OtBu) itself is not a primary driver of aggregation, its presence in a sequence that is otherwise prone to aggregation (e.g., containing hydrophobic residues) means that strategies to disrupt aggregation may be necessary for successful synthesis.[1] Aggregation is highly dependent on the entire peptide sequence.[1] Stretches of hydrophobic amino acids like Val, Ile, and Ala are particularly susceptible to aggregation.[1][2] Additionally, amino acids that can form side-chain hydrogen bonds, such as Gln, Ser, and Thr, can also contribute to this issue.[1][2]
Q3: What is the relationship between Asp(OtBu) and aspartimide formation?
A3: Aspartimide formation is a significant side reaction associated with peptides containing Asp(OtBu), especially in sequences with Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, or Asp-Arg motifs.[3][4] Under the basic conditions of Fmoc deprotection (using piperidine), the backbone amide nitrogen C-terminal to the Asp residue can attack the side-chain carbonyl of Asp(OtBu).[5] This intramolecular cyclization forms a five-membered succinimide ring, leading to the formation of an aspartimide intermediate.[5] This intermediate can then lead to impurities that are difficult to separate, including α- and β-peptides and their racemized forms.[5][6] While distinct from aggregation, severe aggregation can exacerbate issues like incomplete reactions, making the relative impact of side reactions like aspartimide formation more pronounced.
Q4: How can I detect and characterize peptide aggregation?
A4: Several analytical techniques can be used to detect and characterize peptide aggregation. Spectroscopic methods such as UV-visible absorbance, fluorescence, and circular dichroism (CD) are quick and sensitive ways to detect the presence of aggregates.[7] For a more detailed analysis, size-exclusion chromatography (SEC) is a widely used method for routine analysis due to its speed and reproducibility.[8] Other techniques include dynamic light scattering (DLS), analytical ultracentrifugation (AUC), and microscopy methods like transmission electron microscopy (TEM).[7][9]
Troubleshooting Guides
Problem 1: Incomplete Fmoc-Deprotection or Coupling Reactions
Symptoms:
-
Positive Kaiser test after a prolonged deprotection or coupling step.[1]
-
Shrinking of the peptide-resin beads.[1]
-
Presence of deletion sequences in the final product upon analysis.[1]
Possible Cause: On-resin peptide aggregation is preventing reagents from accessing the reactive sites.
Solutions:
-
Modify Synthesis Conditions:
-
Solvent Exchange: Switch from DMF to a more polar, aprotic solvent like N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture.[1][3]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 40°C) to disrupt secondary structures.[1]
-
Sonication: Apply sonication during coupling and deprotection steps to break up aggregates.[3]
-
-
Use Stronger Reagents:
Problem 2: Persistent Aggregation Despite Modified Synthesis Conditions
Possible Cause: The intrinsic properties of the peptide sequence strongly favor aggregation.
Solutions:
-
Incorporate Structure-Disrupting Elements (Resynthesis Required):
-
Backbone Protection: Introduce a temporary protecting group like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone amide nitrogen of a key residue. This physically prevents the formation of inter-chain hydrogen bonds.[3] Inserting a Dmb-protected residue every six to seven amino acids is often effective.[1]
-
Pseudoproline Dipeptides: Replace a Ser or Thr residue with a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. The native residue is restored during the final TFA cleavage.[1]
-
Special Dipeptides for Asp-Gly Motifs: For sequences containing the problematic Asp-Gly motif, using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended. This strategy addresses both aggregation (via the Dmb group) and aspartimide formation.[1][2]
-
Quantitative Data Summary
Table 1: Effect of Different Asp Protecting Groups on Aspartimide Formation in the Model Peptide VKDXYI after Treatment with 20% Piperidine in DMF.
| Protecting Group | X = Gly (% Aspartimide) | X = Asn (% Aspartimide) | X = Arg (% Aspartimide) |
| Asp(OtBu) | High | High | High |
| Asp(OMpe) | Moderate | Moderate | Moderate |
| Asp(OBno) | Very Low | Almost Undetectable | Almost Undetectable |
Data adapted from literature.[6] The model peptide was treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Difficult Coupling Using HATU
This protocol is intended for coupling an amino acid when standard methods are unsuccessful due to suspected aggregation.[1]
-
Resin Preparation: After Fmoc deprotection, thoroughly wash the resin with DMF (6 x 1 min).[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in DMF.[1]
-
Activation: Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.[1]
-
Coupling: Add the activated mixture to the resin. Allow the reaction to proceed for 2-4 hours at room temperature. For very challenging couplings, the time can be extended, or the temperature may be increased to 40°C.[1]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min).[1]
-
Monitoring: Use the Kaiser test to confirm the completion of the coupling reaction.[1]
Protocol 2: Fmoc Deprotection using DBU/Piperidine
This protocol is for instances of slow or incomplete Fmoc deprotection.[1]
-
Reagent Preparation: Prepare a fresh solution of 2% 1,8-Diazabicycloundec-7-ene (DBU) and 20% piperidine in DMF.[1]
-
Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).[1]
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin and allow it to react for 5-10 minutes.[1]
-
Second Treatment: Drain the solution and repeat the deprotection step with fresh reagent for another 10-15 minutes.[1]
-
Washing: Thoroughly wash the resin with DMF (6 x 1 min) to remove all traces of piperidine and DBU.[1]
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. biocompare.com [biocompare.com]
- 9. Protein Aggregation Analysis [intertek.com]
Technical Support Center: TFA Cleavage of OtBu Protecting Groups
This guide provides troubleshooting advice and frequently asked questions regarding the use of scavengers during the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyl (OtBu) protecting groups in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the OtBu group in peptide synthesis?
The tert-butyl (tBu) group is a commonly used protecting group for the side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr). It prevents unwanted side reactions at these functional groups during the stepwise assembly of the peptide chain. The OtBu group is typically removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA).
Q2: Why are scavengers necessary during the TFA cleavage of OtBu groups?
During the acid-mediated cleavage of OtBu and other t-butyl-based protecting groups, highly reactive tert-butyl cations (tBu+) are generated.[1][2][3] These electrophilic cations can attack nucleophilic residues in the peptide chain, leading to undesired side products.[3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thereby preventing modification of the desired peptide.[1][2][3][5]
Q3: What are the most common side reactions observed during TFA cleavage without adequate scavengers?
The most prevalent side reaction is the S-tert-butylation of Cysteine residues, where the tBu cation attaches to the sulfur atom of the Cysteine side chain.[6] Other susceptible amino acids include Tryptophan (alkylation of the indole ring), Methionine (alkylation of the thioether), and Tyrosine.[1][4] These modifications can be difficult to remove and may compromise the biological activity and integrity of the final peptide.[2]
Q4: How do I select the appropriate scavengers for my peptide?
The choice of scavengers depends on the amino acid composition of your peptide.[3] A combination of scavengers is often used to address different potential side reactions. Common scavengers and their primary roles are:
-
Triisopropylsilane (TIS): A highly effective scavenger for tBu cations and particularly for the trityl (Trt) cations released from protected Cys, His, Asn, or Gln residues.[3]
-
Water (H₂O): Often used in small percentages (2.5-5%) to hydrolyze tBu cations.[3][6]
-
Thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS): Particularly effective at reducing S-t-butylation of cysteine residues.[3][6] Thioanisole can also accelerate the removal of Arg(Pmc) protecting groups.[1][3]
-
Thiols (e.g., 1,2-Ethanedithiol - EDT, Dithiothreitol - DTT): Common scavengers that also help prevent the oxidation of tryptophan.[2][3][7] DTT is a potent reducing agent that helps maintain the reduced state of the Cysteine thiol group.[2]
Q5: My peptide contains Cysteine, and I'm observing S-t-butylation. How can I mitigate this?
S-t-butylation of Cysteine is a common challenge.[6] To minimize this side reaction, consider the following:
-
Use a Thiol-Based Scavenger: Including EDT or DTT in your cleavage cocktail is crucial.[6][7]
-
Optimize Scavenger Combination: Studies have shown that a combination of thioanisole and DMS can be beneficial in reducing S-t-butylation.[6]
-
Two-Step Cleavage: An initial treatment with a lower concentration of TFA followed by an increase in TFA concentration has been shown to yield optimal results in some cases.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during the TFA cleavage of OtBu-protected peptides.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Incomplete cleavage (Mass spec shows peptide still attached to resin or with protecting groups) | 1. Insufficient TFA concentration or cleavage time.[8][9] 2. Steric hindrance around the cleavage site. 3. Certain protecting groups (e.g., Arg(Pmc/Mtr)) require longer cleavage times.[10] | 1. Ensure TFA concentration is at least 90-95%.[3] 2. Increase the cleavage time to 3-4 hours and re-analyze.[8][10] 3. If the peptide contains multiple Arg(Pmc) residues, extend the cleavage time.[1] 4. After initial cleavage, you can re-cleave the resin with fresh reagent.[8] |
| Formation of side products (e.g., +56 Da adducts on Cys, Trp, or Met) | 1. Inefficient scavenging of tBu cations. 2. Inappropriate scavenger cocktail for the peptide sequence.[11] | 1. Review your peptide sequence and select scavengers accordingly (see FAQ Q4). 2. For Cys-containing peptides, ensure the presence of a thiol scavenger like EDT or DTT.[6][7] 3. For Trp-containing peptides, avoid cleavage cocktails without scavengers like TFA/water alone.[10] |
| Peptide fails to precipitate in cold ether | 1. The peptide may be highly hydrophobic or very small.[12] 2. Insufficient removal of TFA before precipitation. | 1. Reduce the volume of TFA under a stream of nitrogen before adding to cold ether.[8] 2. Try a different precipitation solvent or a combination of solvents. 3. For extremely hydrophobic peptides, alternative purification strategies might be necessary.[12] |
| Low peptide yield | 1. Incomplete cleavage from the resin. 2. Peptide loss during workup and precipitation steps. 3. Aggregation of the peptide on the resin.[13] | 1. Optimize cleavage conditions (time, TFA concentration). 2. Ensure efficient precipitation and careful handling during washing steps. 3. If aggregation is suspected, consider using chaotropic salts or alternative solvents during synthesis.[13] |
Quantitative Data on Scavenger Efficiency
The following table summarizes the impact of different cleavage cocktails on the formation of S-t-butylated Cysteine side products.
| Cleavage Cocktail Composition (v/v/v) | Time (h) | Desired Peptide (%) | C-terminal Cys S-t-butylation (%) | N-terminal Cys S-t-butylation (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1 | 81.4 | 15.2 | 3.4 |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 1 | ~88-90 | ~9-10 (total) | - |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | 0.5 | 70.3 | 21.5 | 8.2 |
| Two-stage: 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) 2. Neat TFA added to 80% | 0.5 2.5 | 97.7 | 0.7 | 0.3 |
Data adapted from a study on a 14-mer somatostatin analog.[6]
Experimental Protocols
Standard Protocol for TFA Cleavage and Deprotection
This protocol is a general guideline for the cleavage of a peptide from a solid support and the removal of tBu and other acid-labile protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., TIS, H₂O, EDT, Thioanisole)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Nitrogen gas supply
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (typically 50-100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and shrink the resin beads.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[3]
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare the desired cleavage cocktail fresh. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[11]
-
For a 10 mL cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (a common ratio is 10 mL of cocktail per 1 gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[2] The reaction time may need to be extended for peptides with difficult-to-remove protecting groups.[10]
-
If the peptide contains Trt-protected amino acids, the solution may turn a deep yellow color due to the formation of the trityl cation.[10]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[3]
-
A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visual Guides
Caption: TFA-mediated cleavage of a tBu protecting group.
Caption: Role of scavengers in preventing side reactions.
Caption: Troubleshooting workflow for TFA cleavage.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Researcher's Guide to Aspartic Acid Protection: A Comparative Analysis of Fmoc-Asp(OtBu)-OH and Its Alternatives
In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of peptide purity and yield. For aspartic acid, the selection is particularly crucial due to the notorious side reaction of aspartimide formation. This guide provides a comprehensive comparison of the standard protecting group, Fmoc-Asp(OtBu)-OH, with several alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.
The primary challenge in incorporating aspartic acid into a peptide sequence is the base-catalyzed intramolecular cyclization to form a succinimide derivative, known as an aspartimide.[1][2] This side reaction, prevalent during the repeated piperidine treatments for Fmoc group removal in SPPS, can lead to a mixture of impurities, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide.[1][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[1][4]
The Standard: this compound
This compound is the most commonly used derivative for introducing aspartic acid in Fmoc-based SPPS.[5] The tert-butyl (OtBu) ester protects the β-carboxyl group and is readily cleaved under the final trifluoroacetic acid (TFA) treatment used to release the peptide from the resin.[5] However, its effectiveness in preventing aspartimide formation is limited, especially in susceptible sequences.[6]
Alternative Strategies to Mitigate Aspartimide Formation
To address the limitations of the OtBu group, several alternative strategies have been developed. These can be broadly categorized into the use of sterically hindered ester protecting groups, non-ester-based protecting groups, and backbone protection.
Sterically Hindered Ester Protecting Groups
A prominent strategy to minimize aspartimide formation is the use of bulkier ester groups that sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl.[1][7] A clear trend is observed where larger and more sterically demanding protecting groups offer superior protection.[4]
-
Fmoc-Asp(OMpe)-OH (Mpe: 3-methylpent-3-yl): This group provides a significant improvement over OtBu in reducing aspartimide formation.[1][7]
-
Fmoc-Asp(OEpe)-OH (Epe: 3-ethyl-3-pentyl): Offers enhanced steric hindrance compared to OMpe.[4][7]
-
Fmoc-Asp(OPhp)-OH (Php: 4-n-propyl-4-heptyl): Provides even greater steric bulk.[4][7]
-
Fmoc-Asp(OBno)-OH (Bno: 5-n-butyl-5-nonyl): This highly hindered group is extremely effective at suppressing aspartimide formation, even in challenging sequences.[4][6]
Non-Ester-Based Protecting Groups
An alternative approach involves masking the carboxylic acid in a form other than an ester, thus preventing the cyclization reaction under basic conditions.
-
Cyanosulfurylide (CSY) Protection: This strategy masks the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation during Fmoc-SPPS.[1][7] However, it necessitates an additional orthogonal deprotection step using an oxidizing agent like N-chlorosuccinimide (NCS).[1][7]
Backbone Protection
This strategy involves protecting the backbone amide nitrogen of the residue following the aspartic acid, thereby preventing its participation in the intramolecular cyclization.
-
Dipeptide Building Blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH): The use of a pre-formed dipeptide where the backbone amide is protected with a 2,4-dimethoxybenzyl (Dmb) group is a highly effective method for preventing aspartimide formation in particularly problematic Asp-Gly sequences.[2][3]
Quantitative Comparison of Protecting Groups
The following table summarizes the performance of various aspartic acid protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is known to be highly susceptible to aspartimide formation. The data represents the percentage of the desired peptide versus the aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) | D-Aspartate (%) | Reference |
| OtBu | Low | High | High | [6] |
| OMpe | Moderate | Moderate | Moderate | [6] |
| OBno | Very High | Very Low | Very Low | [6] |
Note: "Low," "Moderate," and "High" are qualitative summaries based on the provided reference data. Actual percentages can vary based on specific reaction conditions and sequences.
Experimental Protocols
Standard Fmoc-SPPS Coupling Protocol
This protocol is a general guideline for the coupling of Fmoc-amino acids during solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 3 minutes followed by 10 minutes).[3][8]
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.[8]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent such as HCTU or HATU (3-5 equivalents), and a base like DIPEA or Collidine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours.[2][8]
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Cleavage and Global Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard 20% piperidine in DMF protocol.[8]
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[8]
-
Cleavage: Treat the resin with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]
-
Isolation: Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.[8]
Visualizing the Chemistry
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Comparison of different Asp protecting group strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and Mass Spectrometry for Peptide Purity Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of peptide purity is a critical aspect of drug development and research, ensuring the safety, efficacy, and batch-to-batch consistency of therapeutic peptides and research-grade materials. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose, often used in tandem as Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive profile of a peptide sample. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most appropriate validation strategies.
The Role of HPLC and Mass Spectrometry in Peptide Purity Analysis
High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for separating peptides from their impurities.[1][2] This technique separates molecules based on their hydrophobicity, providing a quantitative measure of purity by comparing the peak area of the desired peptide to the total area of all peaks in the chromatogram.[2]
Mass Spectrometry, on the other hand, identifies molecules based on their mass-to-charge ratio (m/z).[1] It is an indispensable tool for confirming the molecular weight of the target peptide and for identifying the nature of any impurities present, such as truncated or modified sequences.[3] When combined, LC-MS offers both separation and identification, making it a powerful tool for comprehensive peptide analysis.
Comparative Analysis of HPLC and Mass Spectrometry Techniques
The choice of analytical instrumentation can significantly impact the quality and reliability of peptide purity data. Below is a comparison of common HPLC columns and mass spectrometer types used in this application.
HPLC Column Comparison: C18 vs. C8 for Peptide Separations
The most common stationary phases for peptide analysis are C18 and C8 columns. The key difference lies in the length of the alkyl chains bonded to the silica particles, which affects the hydrophobicity of the column.[4]
| Parameter | C18 Column | C8 Column | Rationale |
| Stationary Phase | Octadecyl (18 carbon chain) | Octyl (8 carbon chain) | C18 has a longer carbon chain, making it more hydrophobic.[4] |
| Retention of Peptides | Higher retention, especially for hydrophobic peptides. | Lower retention, suitable for more polar or large peptides. | The stronger hydrophobic interactions of C18 lead to longer elution times.[4] |
| Separation of Impurities | Generally provides higher resolution for complex mixtures of closely related impurities. | May offer better peak shape for very hydrophobic peptides that could be strongly retained on C18. | The increased retention on C18 often translates to better separation of individual components. |
| Typical Application | Broad applicability for a wide range of peptides and their impurities. | Purification of highly hydrophobic peptides or when faster analysis times are desired. | C18 is the workhorse for peptide analysis, while C8 is used for specific applications. |
Table 1: Comparison of C18 and C8 HPLC Columns for Peptide Analysis.
Mass Spectrometry Detector Comparison: Quadrupole Time-of-Flight (Q-TOF) vs. Orbitrap
High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination and impurity identification.[3] Q-TOF and Orbitrap are two common types of HRMS instruments.
| Parameter | Q-TOF Mass Spectrometer | Orbitrap Mass Spectrometer | Rationale |
| Mass Analyzer | Time-of-Flight | Orbitrap | Different principles of mass analysis lead to variations in performance characteristics. |
| Resolution | High (typically 20,000 - 60,000 FWHM) | Very High (typically >60,000, up to >240,000 FWHM) | Higher resolution allows for better separation of isobaric species and more confident identification.[5] |
| Mass Accuracy | Excellent (< 5 ppm) | Excellent (< 3 ppm) | High mass accuracy is critical for determining the elemental composition of impurities. |
| Scan Speed | Fast | Slower than Q-TOF | Q-TOF is generally faster, which can be advantageous for fast chromatography. |
| Sensitivity (LOD/LOQ) | High | Very High | Orbitrap instruments often provide lower limits of detection and quantification.[6] |
| Typical Application | Routine identification and quantification of known and unknown impurities. | In-depth characterization of complex impurity profiles and low-level impurity analysis.[7] | Both are powerful, but Orbitrap is often favored for its higher resolution and sensitivity. |
Table 2: Comparison of Q-TOF and Orbitrap Mass Spectrometers for Peptide Impurity Analysis.
Experimental Protocols
Detailed and well-documented experimental protocols are essential for reproducible and reliable peptide purity validation.
Protocol 1: RP-HPLC for Peptide Purity Quantification
This protocol outlines a standard method for determining the purity of a synthetic peptide using RP-HPLC with UV detection.
1. Sample Preparation:
- Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[2]
- Vortex or sonicate to ensure complete dissolution.
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
2. HPLC Conditions:
- HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common choice.[1]
- Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.[2]
- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
- Column Temperature: 30-40 °C.
- Detection Wavelength: 214 nm or 220 nm for the peptide bond.[1][2]
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[2]
Protocol 2: LC-MS for Peptide Identity Confirmation and Impurity Identification
This protocol describes a typical LC-MS workflow for confirming the identity of a peptide and identifying its impurities.
1. Sample Preparation:
- Prepare the sample as described in the RP-HPLC protocol. For LC-MS, it is often preferable to use a mobile phase-friendly acid like formic acid (FA) instead of TFA, as TFA can suppress the MS signal.[9]
2. LC-MS Conditions:
- LC System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: A C18 or C8 column suitable for LC-MS analysis.
- Mobile Phase A: 0.1% formic acid in HPLC-grade water.[9]
- Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.[9]
- Gradient: A suitable gradient to ensure separation of the main peptide from its impurities.
- Flow Rate: Adjusted for the column dimensions and MS interface (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
- MS Detector: Operated in positive ion mode with electrospray ionization (ESI).
- Data Acquisition: Acquire full scan MS data to detect all ions and their mass-to-charge ratios. For further structural elucidation, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to trigger MS/MS fragmentation of the most abundant ions.[10]
3. Data Analysis:
- Deconvolute the mass spectrum of the main peak to determine its molecular weight and compare it to the theoretical mass of the target peptide.
- Analyze the mass spectra of the impurity peaks to identify their molecular weights.
- Use the mass difference between the impurities and the main peptide to hypothesize the nature of the modification (e.g., deletion or addition of an amino acid, oxidation).
- Analyze the MS/MS fragmentation data to confirm the peptide sequence and pinpoint the location of any modifications.[10]
Visualization of Workflows
Diagrams illustrating the experimental workflows can aid in understanding the logical flow of peptide purity validation.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
Navigating Chiral Integrity: A Comparative Guide to Aspartic Acid Stability Analysis
For researchers, scientists, and drug development professionals, ensuring the chiral purity of therapeutic peptides is paramount. Aspartic acid (Asp), a common amino acid residue, is notoriously susceptible to racemization during solid-phase peptide synthesis (SPPS), potentially compromising the efficacy and safety of the final product. This guide provides an objective comparison of analytical methods for assessing the chiral stability of Asp residues and evaluates strategies to mitigate racemization, supported by experimental data.
The primary mechanism for aspartic acid racemization during peptide synthesis involves the formation of a succinimide intermediate, also known as aspartimide. This cyclic intermediate can then be hydrolyzed to form a mixture of L-aspartic acid, D-aspartic acid, L-isoaspartic acid, and D-isoaspartic acid, thereby introducing chiral and structural impurities into the peptide. Factors such as high temperatures, the choice of coupling reagents, and the nature of the adjacent amino acid residues can significantly influence the rate of aspartimide formation and subsequent racemization.
Comparing Analytical Techniques for Chiral Purity
A variety of analytical techniques are available to determine the enantiomeric purity of aspartic acid residues. The choice of method often depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. The three most common techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). | High resolution, direct analysis of underivatized amino acids possible with certain columns, well-established methods.[1][2] | Can require derivatization for improved separation and detection, method development can be time-consuming. | LOD: ~0.52 pg/μl for D-Asp, LOQ: ~1.57 pg/μl for D-Asp.[3] |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection. | High sensitivity and selectivity, provides structural information from mass spectra. | Requires derivatization, which can sometimes induce racemization.[4] | LOD: 3.2-446 nM for D-amino acids, LOQ: 0.031-1.95 µM for D-amino acids.[4] |
| NMR Spectroscopy | Differentiation of enantiomers using chiral differentiating agents (CDAs) that induce chemical shift differences. | Non-destructive, provides detailed structural information, can be used for quantitative analysis without a calibration curve. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. | Dependent on the specific CDA and magnetic field strength. |
Strategies to Mitigate Aspartic Acid Racemization
Several strategies can be employed during peptide synthesis to minimize the formation of aspartimide and subsequent racemization of aspartic acid residues. These approaches involve modifications to the synthesis protocol, including the use of specific reagents and optimization of reaction conditions.
| Strategy | Description | Reported Effectiveness |
| Addition of HOBt or Oxyma Pure | Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can be added to the deprotection solution. | Significantly reduces aspartimide formation.[5] |
| Use of Alternative Bases | Replacing stronger bases like DIPEA with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or collidine. | Can minimize racemization, particularly for sensitive amino acids. |
| Lowering Coupling Temperature | Performing the coupling reaction at a lower temperature. | Effective in reducing the rate of aspartimide formation. |
| Use of Protected Dipeptides | Incorporating Asp as part of a protected dipeptide (e.g., Fmoc-Asp(OtBu)-Xaa-OH) can reduce the risk of cyclization. | Can be a very effective but more costly approach. |
| Microwave-Assisted SPPS | Utilizing microwave energy can accelerate coupling and deprotection steps, potentially reducing the overall time the peptide is exposed to conditions that promote racemization. | Can reduce side reactions if conditions are carefully optimized.[5] |
Experimental Protocols
Chiral HPLC Analysis of Aspartic Acid Enantiomers
This protocol outlines a general procedure for the analysis of D- and L-aspartic acid enantiomers using HPLC with a chiral stationary phase.
1. Sample Preparation:
-
Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a suitable solvent (e.g., 0.1 M HCl or the mobile phase).
2. HPLC Conditions:
-
Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T).[1]
-
Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid (e.g., formic acid) or buffer. The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization with a fluorogenic reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine).
-
Injection Volume: 10 - 20 µL.
3. Data Analysis:
-
Identify the peaks corresponding to D- and L-aspartic acid based on the retention times of standard solutions.
-
Quantify the amount of each enantiomer by integrating the peak areas.
-
Calculate the percentage of D-aspartic acid to determine the extent of racemization.
GC-MS Analysis of Aspartic Acid Enantiomers
This protocol describes a general method for the determination of aspartic acid enantiomers by GC-MS following derivatization.
1. Sample Preparation and Derivatization:
-
Hydrolyze the peptide as described for HPLC analysis.
-
Derivatize the amino acid hydrolysate to make it volatile. A common method is esterification followed by acylation (e.g., using isopropanol/HCl followed by trifluoroacetic anhydride). Care must be taken to use derivatization conditions that do not induce further racemization.[4]
2. GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection, depending on the sample concentration.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized amino acids.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
3. Data Analysis:
-
Identify the derivatized D- and L-aspartic acid peaks based on their retention times and mass spectra compared to standards.
-
Quantify the enantiomers using the integrated peak areas of their characteristic ions.
-
Calculate the D/L ratio to assess the level of racemization.
Visualizing the Process
To better understand the workflow of chiral stability analysis and the mechanism of racemization, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Fmoc-Aspartic Acid Derivatives: A Cost-Benefit Analysis for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is a critical determinant of success. The incorporation of aspartic acid, in particular, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to a cascade of impurities, reduce yields, and complicate purification. This guide provides a comprehensive cost-benefit analysis of various Fmoc-Asp derivatives, offering a quantitative comparison of their performance, detailed experimental protocols, and a breakdown of their relative costs to inform your selection process.
The standard and most economical choice, Fmoc-Asp(OtBu)-OH, is often plagued by the formation of aspartimide, especially in sequences where aspartic acid is followed by a sterically unhindered amino acid like glycine. To address this, a range of alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups have been developed. This guide will focus on a comparative analysis of the following widely used derivatives:
-
This compound : The conventional and most cost-effective option.
-
Fmoc-Asp(OMpe)-OH : Features the 3-methylpent-3-yl (OMpe) protecting group for increased steric hindrance.
-
Fmoc-Asp(OEpe)-OH : Utilizes the even bulkier 3-ethylpent-3-yl (OEpe) protecting group.
-
Fmoc-Asp(OBno)-OH : Employs the highly sterically hindered 5-n-butyl-5-nonyl (OBno) protecting group.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH : A dipeptide with backbone protection (2,4-dimethoxybenzyl) on the glycine residue to prevent aspartimide formation in the problematic Asp-Gly motif.
Quantitative Performance Comparison
The primary benefit of using sterically hindered Fmoc-Asp derivatives is the significant reduction in aspartimide-related impurities. The following table summarizes quantitative data from comparative studies on the formation of these impurities when using different Fmoc-Asp derivatives in the synthesis of the model peptide Scorpion toxin II (VKDXYI), which is known to be susceptible to aspartimide formation.
| Fmoc-Asp Derivative | Peptide Sequence Motif | Aspartimide-Related Impurities (%)[1] | D-Asp Content (%)[2] | Relative Cost (per gram) |
| This compound | Asp-Asn | 20.6 | 6.8 | ~$0.80 - $2.90[3] |
| Asp-Arg | 14.9 | 4.9 | ||
| Asp-Gly | 44.0[4] | 10.1 | ||
| Fmoc-Asp(OMpe)-OH | Asp-Asn | 6.4 | 2.1 | ~$155 - $510[5] |
| Asp-Arg | 4.9 | 1.6 | ||
| Asp-Gly | 13.0 | 4.2 | ||
| Fmoc-Asp(OEpe)-OH | Asp-Asn | 0.2 | Not Reported | ~$332 |
| Asp-Arg | 0.13 | Not Reported | ||
| Fmoc-Asp(OBno)-OH | Asp-Asn | <0.1 | <0.5 | ~$1348 (for 5g)[6] |
| Asp-Arg | <0.1 | <0.5 | ||
| Asp-Gly | 0.1/cycle | <0.5 | ||
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly | Completely Inhibits[7] | Not Applicable | ~$207 - $251.60[8] |
Cost-Benefit Analysis
While the initial procurement cost of the standard this compound is significantly lower, the downstream expenses associated with purification and the potential for lower yields of the desired pure peptide can offset these savings. For sequences prone to aspartimide formation, investing in a more expensive, sterically hindered derivative can be more cost-effective in the long run.
-
This compound : Best suited for sequences not known to be problematic for aspartimide formation or for initial, cost-sensitive research where purification challenges can be managed.
-
Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OEpe)-OH : Offer a good balance between cost and performance, significantly reducing aspartimide formation and simplifying purification for many challenging sequences.
-
Fmoc-Asp(OBno)-OH : Represents a highly effective but more expensive option for the most difficult sequences, including the notorious Asp-Gly motif, where achieving high purity is paramount. The use of this derivative in the synthesis of a 33-mer (Gly²)-GLP-2 resulted in a 25% increase in the target peptide content in the crude product compared to using this compound.[9][10]
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH : A highly effective, albeit costly, solution specifically for the Asp-Gly sequence, as it completely prevents aspartimide formation through backbone protection.[7]
Experimental Protocols
The following are generalized experimental protocols for the use of these Fmoc-Asp derivatives in solid-phase peptide synthesis.
Standard Fmoc-SPPS Cycle
This cycle is applicable to all derivatives, with specific considerations for coupling times and reagents for the more sterically hindered derivatives.
A single cycle of amino acid addition in Fmoc-SPPS.
Amino Acid Coupling
-
For this compound:
-
Activation: 3-5 equivalents of this compound are pre-activated with a coupling agent such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.
-
Coupling: The activated amino acid solution is added to the resin and allowed to react for 1-2 hours.
-
-
For Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, and Fmoc-Asp(OBno)-OH:
-
Activation: Due to increased steric hindrance, using a more potent coupling reagent like HATU may be beneficial. Use 1.0 equivalent of the Fmoc-Asp derivative, 0.95 equivalents of HBTU (or a similar coupling reagent), and 2.0 equivalents of DIPEA in DMF, with a pre-activation time of 5 minutes.[11]
-
Coupling: Coupling times may need to be extended to 2-4 hours, or a double coupling may be necessary to ensure complete reaction.
-
-
For Fmoc-Asp(OtBu)-(Dmb)Gly-OH:
-
Activation: 2-3 equivalents of the dipeptide are activated with a coupling reagent like HATU (2-3 equivalents) and a base such as DIPEA (4-6 equivalents) in DMF for 2-5 minutes.
-
Coupling: A longer coupling time of 2-4 hours is generally recommended for the bulkier dipeptide.
-
Cleavage and Deprotection
The final cleavage from the resin and removal of side-chain protecting groups is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA). The composition of the cocktail depends on the peptide sequence.
General workflow for peptide cleavage and deprotection.
A standard cleavage cocktail consists of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The reaction is typically carried out for 2-3 hours at room temperature.[7] For peptides containing sensitive residues like tryptophan or methionine, scavengers such as 1,2-ethanedithiol (EDT) may be added to the cocktail.
Signaling Pathways and Logical Relationships
The central challenge addressed by these specialized Fmoc-Asp derivatives is the prevention of the base-catalyzed intramolecular cyclization that leads to aspartimide formation.
Logical relationship between aspartimide formation and prevention strategies.
Conclusion
The selection of an appropriate Fmoc-Asp derivative is a critical decision in peptide synthesis that directly impacts purity, yield, and overall cost. While this compound is an economical choice for non-problematic sequences, the use of derivatives with sterically hindering side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEpe)-OH, and particularly Fmoc-Asp(OBno)-OH, is highly recommended for sequences prone to aspartimide formation. For the challenging Asp-Gly motif, the use of the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH offers a robust solution by completely preventing this problematic side reaction. By carefully considering the peptide sequence, purity requirements, and overall budget, researchers can select the optimal Fmoc-Asp derivative to ensure the successful synthesis of their target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Activators for Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of Fmoc-Asp(OtBu)-OH is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling activator not only dictates the efficiency and yield of the reaction but also plays a pivotal role in mitigating common side reactions such as aspartimide formation and racemization. This guide provides a detailed comparison of commonly employed coupling activators for this compound, supported by available data and detailed experimental protocols.
The coupling of this compound can be challenging due to the steric hindrance of the side-chain protecting group and the propensity for side reactions under basic conditions. The selection of an appropriate coupling reagent is therefore paramount to ensure high purity and yield of the target peptide. This guide focuses on a comparative analysis of several widely used uronium/aminium and carbodiimide-based activators.
Quantitative Data Presentation
| Coupling Activator | Coupling Efficiency | Purity of Crude Peptide | Risk of Racemization | Typical Coupling Time |
| HATU | Very High | Very High | Low | 1-2 hours |
| HCTU | Very High | High | Low | 1-2 hours |
| HBTU | High | Good | Moderate | 1-2 hours |
| DIC/Oxyma | High | High | Very Low | 2-4 hours |
Note: The efficiency and outcomes of coupling reactions are highly sequence-dependent and can be influenced by the nature of the N-terminal amino acid of the peptide chain on the resin.
Experimental Protocols
Detailed methodologies for the coupling of this compound using various activators are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Coupling using HATU
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated mixture to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction.
Protocol 2: Coupling using HCTU
-
Resin Preparation: Swell the resin in DMF and deprotect the N-terminal Fmoc group as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HCTU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF.
-
Monitoring: Check for reaction completion using a suitable method.
Protocol 3: Coupling using HBTU
-
Resin Preparation: Follow the resin swelling and Fmoc deprotection steps as outlined in Protocol 1.
-
Activation Mixture Preparation: Prepare a solution of this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution.[1]
-
Pre-activation: Allow the mixture to stand for 2-5 minutes to ensure the formation of the active ester.[1]
-
Coupling: Add the pre-activated solution to the resin and allow the reaction to proceed for 1-2 hours.[1]
-
Washing: Drain the coupling solution and wash the resin extensively with DMF.[1]
-
Monitoring: Confirm the completion of the coupling reaction.
Protocol 4: Coupling using DIC/Oxyma
-
Resin Preparation: Swell and deprotect the resin as described in the previous protocols.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with DMF.
-
Monitoring: Assess the completion of the coupling.
Mandatory Visualization
References
A Guide to the Validation of Peptide Synthesis Protocols Using Model Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides is a cornerstone of numerous research and development endeavors, from basic biological studies to the creation of novel therapeutics. The validation of a chosen synthesis protocol is critical to ensure the reliable and efficient production of high-purity peptides. This guide provides an objective comparison of common solid-phase peptide synthesis (SPPS) protocols, utilizing well-established model peptide sequences to evaluate their performance. The data presented herein, compiled from various studies, is intended to assist researchers in selecting and optimizing their synthesis strategies.
Model Peptide Sequences for Protocol Validation
The selection of an appropriate model peptide is crucial for a meaningful validation of a synthesis protocol. "Difficult sequences," which are prone to aggregation, steric hindrance, or side reactions, serve as excellent benchmarks.
-
Acyl Carrier Protein (65-74) Fragment (ACP(65-74)) : The decapeptide sequence, H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂, is a widely recognized model for "difficult" sequences.[1][2] Its synthesis is often complicated by the formation of deletion byproducts, particularly the Val deletion.[3][4]
-
Aib-Enkephalin Pentapeptide : This model peptide incorporates α-aminoisobutyric acid (Aib), a sterically hindered amino acid that can pose a significant challenge during the coupling step.[5][6]
Comparative Analysis of Synthesis Protocols
The efficiency and purity of peptide synthesis are highly dependent on the choice of resin, coupling reagent, and deprotection strategy. The following tables summarize quantitative data from various studies on the synthesis of model peptides.
Table 1: Comparison of Coupling Reagent Performance for ACP(65-74) Synthesis
| Coupling Reagent | Crude Purity (%) | Major Impurities | Reference |
| HATU | High | Minor Val deletion | [3][4] |
| HBTU | Moderate | Significant Val deletion | [3][4] |
| TCTU | 87 | Not specified | [7] |
| Ynamide Reagent | 90 | Not specified | [2][8] |
Table 2: Comparison of Resin Performance for ACP(65-74) Synthesis
| Resin Type | Crude Purity (%) | Solvent | Reference |
| Divinylbenzene cross-linked Polystyrene (DVB-PS) | 39.2 | Green Solvents | [9] |
| Di(ethylene glycol) cross-linked Polystyrene (DEG-PS) | 68.1 | Green Solvents | [9] |
Table 3: Comparison of Synthesis Conditions for Aib-Enkephalin Pentapeptide
| Resin | Coupling Reagent/Solvent | Crude Purity (%) | Reference |
| Rink Amide ChemMatrix® | DIC/2-MeTHF | 81.9 - 95.0 | [4] |
| Rink Amide ChemMatrix® | DIC/DMF | 53.0 | [4] |
| Rink Amide ChemMatrix® | DIC/IPA | 30.8 | [4] |
| Polystyrene | DIC/Oxyma Pure/2-MeTHF | 97.0 | [4] |
| PEG (ChemMatrix®) | DIC/Oxyma Pure/2-MeTHF | 81.9 | [4] |
Table 4: Comparison of Fmoc-Deprotection Reagents
| Deprotection Reagent | Peptide Sequences | Observations | Reference |
| 4-methylpiperidine (4MP) | Four medium-large peptides | Similar performance to Piperidine | [3][10] |
| Piperidine (PP) | Four medium-large peptides | Standard, effective reagent | [3][10] |
| Piperazine (PZ) | Four medium-large peptides | Similar performance to Piperidine | [3][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing synthesis strategies.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines a general workflow for the synthesis of a model peptide on a solid support.
-
Resin Swelling : Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc-Deprotection : Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.[3]
-
Amino Acid Coupling :
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with the chosen coupling reagent (e.g., HATU, HCTU, DIC/Oxyma) (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for the recommended time (typically 30-60 minutes).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing : Wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat Cycle : Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage :
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
React for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation :
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Analytical High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation : Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase A : 0.1% TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis : Integrate the peak areas in the chromatogram to determine the relative purity of the target peptide.
Mass Spectrometry (MS) for Identity Confirmation
-
Sample Preparation : The sample prepared for HPLC analysis can typically be used for MS.
-
Instrumentation : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques.
-
Analysis : Determine the mass-to-charge ratio (m/z) of the major peak in the spectrum.
-
Verification : Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.
Visualizing Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships in peptide synthesis.
Caption: General experimental workflow for solid-phase peptide synthesis, cleavage, and analysis.
Caption: Logical relationships between synthesis parameters and peptide synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Robot vs. the Researcher: A Head-to-Head Comparison of Automated and Manual Chemical Synthesis
In the relentless pursuit of novel molecules for research, diagnostics, and therapeutics, the method of synthesis is a critical determinant of success. While traditional manual synthesis has long been the cornerstone of chemical and drug discovery, automated synthesis platforms are rapidly gaining prominence. This guide provides an objective, data-driven comparison of manual and automated synthesis outcomes, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Metrics
The decision to employ manual or automated synthesis often hinges on quantitative factors such as yield, purity, time, and cost. The following tables summarize the performance of each method across various synthesis examples.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Breast Cancer Targeting Peptide
| Metric | Manual Synthesis | Automated Synthesis (Tribute Synthesizer) |
| Outcome | Unsuccessful (missing one or two amino acids) | Successful |
| Purity (via RP-HPLC) | Multiple peaks indicating impurities and incomplete sequences | Major peak corresponding to the correct product |
| Synthesis Time | Slower | Faster[1] |
| Key Observation | High potential for human error led to an incorrect final product.[1][2] | Automation ensured precise and complete addition of all amino acids.[1][2] |
Table 2: Synthesis of the Pharmaceutical Compound Diphenhydramine Hydrochloride
| Metric | Manual Synthesis | Automated Flow Chemistry |
| Overall Yield | 68% | 58% (over four steps) |
| Synthesis Time | 4 days | 77 hours |
| Key Observation | Yields and purities were comparable, with automation offering a faster route.[3] | The automated system demonstrated versatility by producing several pharmaceuticals.[3] |
Table 3: Synthesis of a 20-Member Library of Nerve-Targeting Fluorescent Agents
| Metric | Manual Parallel Synthesis | Automated Robotic System |
| Average Overall Yield | Comparable to automated | 29% |
| Average Library Purity | Comparable to automated | 51% (with 7 compounds >70% purity) |
| Synthesis Time | 120 hours | 72 hours |
| Key Observation | Automated synthesis significantly reduced the time required for library creation while maintaining similar purity and yield.[4] | The robotic system demonstrated high reliability and reproducibility over multiple runs.[4] |
The "How-To": A Look at Experimental Protocols
Understanding the methodologies behind these results is crucial for their interpretation and replication. Below are detailed protocols for key experiments cited.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of a peptide on Wang resin.
-
Resin Preparation: The first amino acid is anchored to the Wang resin. This is achieved by activating the amino acid using Oxyma and DIC and then coupling it to the resin.
-
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a 20% piperidine solution in DMF. This exposes the amine group for the next coupling step.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by dissolving it in DMF with HCTU and NMM. This activated amino acid is then added to the resin to couple with the deprotected amino acid.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification and Analysis: The crude peptide is purified using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[1][2]
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the general workflow for an automated peptide synthesizer.
-
System Setup: The automated synthesizer is loaded with the necessary reagents, including Fmoc-protected amino acids, solvents (DMF, DCM), activators (HCTU, DIC), bases (NMM, DIPEA), and deprotection solution (piperidine). The synthesis sequence is programmed into the instrument's software.
-
Automated Cycles: The synthesizer automatically performs the iterative steps of deprotection, washing, amino acid activation and coupling, and final washing for each amino acid in the sequence.[1] These steps are precisely controlled by the software, minimizing human intervention.[5]
-
Resin Handling: The resin-bound peptide remains in the reaction vessel throughout the synthesis, with reagents and solvents being automatically added and removed.
-
Post-Synthesis Processing: After the automated synthesis is complete, the resin with the attached peptide is manually removed from the synthesizer.
-
Cleavage, Purification, and Analysis: The final cleavage, purification (RP-HPLC), and analysis (mass spectrometry) steps are performed manually, following the same procedures as in the manual protocol.[1]
Visualizing the Process: Workflows and Comparisons
To better illustrate the operational differences and logical relationships, the following diagrams were created using the DOT language.
References
- 1. "Manual and Automated Solid Phase Synthesis of Peptides for Breast Canc" by Savannah Carlson [digitalcommons.chapman.edu]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Digitising chemical synthesis in automated and robotic flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robotic system for automated chemical synthesis of therapeutic agents - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00099D [pubs.rsc.org]
- 5. helgroup.com [helgroup.com]
The Critical Impact of Aspartate Protection in Peptide Synthesis on Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for obtaining reliable and reproducible biological data. The choice of protecting group for trifunctional amino acids, such as aspartic acid, is a critical determinant of the final product's integrity. This guide provides an objective comparison of peptides synthesized using the standard Fmoc-Asp(OtBu)-OH versus alternative protecting groups, with a focus on how the synthetic strategy impacts the resulting biological activity, supported by experimental data.
The use of Fmoc-L-aspartic acid β-t-butyl ester (this compound) is a long-established method in solid-phase peptide synthesis (SPPS). However, it is well-documented that this protecting group can lead to significant side reactions, most notably the formation of aspartimide. This cyclic imide intermediate can subsequently undergo ring-opening to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, as well as racemized products. The presence of these impurities can have a profound and often detrimental effect on the peptide's biological activity.
The Detrimental Impact of Aspartimide-Related Impurities on Biological Function
A pivotal study on Growth-Blocking Peptide (GBP), an insect cytokine, starkly illustrates the consequences of synthesis-related impurities on biological function. When GBP was synthesized using Fmoc-amino acids, approximately 90% of the final product was found to be a peptide containing a β-aspartyl bond at position 16, a direct consequence of aspartimide formation. Crucially, this isomeric peptide exhibited no physiological effect on the target larvae[1]. This finding underscores that even a subtle change in the peptide backbone, such as the isomerization of a single amino acid residue, can lead to a complete loss of biological activity.
The formation of aspartimide and its subsequent byproducts introduces structural heterogeneity into the peptide sample. This can lead to:
-
Altered Three-Dimensional Structure: The change from an α- to a β-linkage alters the peptide backbone's geometry, which can disrupt critical secondary structures (e.g., α-helices or β-sheets) necessary for receptor binding or enzymatic activity.
-
Modified Pharmacokinetic Properties: Changes in peptide structure can affect its stability, solubility, and interaction with metabolizing enzymes, thereby altering its in vivo half-life and bioavailability.
Comparative Performance of Aspartic Acid Protecting Groups
To mitigate the risks associated with this compound, a new generation of sterically hindered protecting groups has been developed. These alternatives are designed to physically block the nucleophilic attack that initiates aspartimide formation. Below is a comparison of the performance of this compound against some of these newer alternatives in the synthesis of a model peptide, Scorpion Toxin II (VKDXYI), which is known to be susceptible to aspartimide formation.
Table 1: Comparison of Aspartic Acid Protecting Groups in the Synthesis of Scorpion Toxin II Peptide (VKDXYI, X=G)
| Protecting Group | % Target Peptide | % Aspartimide | % α-piperidide | % β-piperidide | % D-Asp-α-peptide | % D-Asp-β-peptide | Total Impurities |
| This compound | 16.2 | 1.9 | 1.8 | 3.5 | 39.1 | 37.5 | 83.8% |
| Fmoc-Asp(OMpe)-OH | 80.7 | 0.8 | 0.2 | 0.4 | 8.8 | 9.1 | 19.3% |
| Fmoc-Asp(OBno)-OH | 98.4 | 0.1 | <0.1 | <0.1 | 0.7 | 0.6 | 1.6% |
Data adapted from a study by E. M. Sigma-Aldrich. The data represents the composition of the crude peptide after synthesis and treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
As the data clearly indicates, the use of the standard this compound resulted in a crude product where the desired peptide was a minor component, with the vast majority being aspartimide-related impurities. In contrast, the use of the bulkier 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno) esters dramatically suppressed the formation of these side products, leading to a significantly purer crude peptide. The Fmoc-Asp(OBno)-OH derivative was particularly effective, yielding over 98% of the target peptide.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the manual or automated synthesis of a peptide on a solid support using Fmoc chemistry.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with a 20% solution of piperidine in DMF (v/v). This is typically a two-step process: a short treatment of 1-5 minutes followed by a longer treatment of 10-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound or an alternative) is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Activation: The amino acid (3-5 equivalents) is pre-activated in a solution containing a coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.
-
Coupling: The activated amino acid solution is added to the resin, and the reaction is allowed to proceed for 1-2 hours. The completeness of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and a mixture of scavengers (e.g., water, triisopropylsilane, and dithiothreitol) to prevent side reactions with sensitive residues.
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
MTT Cell Viability Assay
This assay is a colorimetric method used to assess the effect of a synthesized peptide on cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Peptide Treatment: The synthesized peptide is dissolved in a suitable vehicle and serially diluted to the desired concentrations in cell culture medium. The medium in the wells is replaced with the peptide solutions, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of a synthesized peptide against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the synthesized peptide inhibitor at various concentrations in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, the peptide inhibitor at different concentrations, and the enzyme solution. Include controls for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing Key Processes
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis.
Conclusion and Recommendations
The evidence strongly indicates that the choice of protecting group for aspartic acid has a critical impact on the purity of the synthesized peptide, which in turn can dramatically affect its biological activity. While this compound may be suitable for peptides with sequences not prone to aspartimide formation, its use in sensitive sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser) poses a significant risk of generating biologically inactive or altered-activity isomers.
For researchers and drug developers, the use of advanced, sterically hindered protecting groups such as Fmoc-Asp(OMpe)-OH or, preferably, Fmoc-Asp(OBno)-OH is highly recommended for the synthesis of peptides containing aspartic acid. The higher initial cost of these reagents is offset by the increased purity of the crude product, which can lead to more straightforward purification, higher final yields, and, most importantly, more reliable and reproducible biological data. Investing in a synthetic strategy that minimizes the formation of impurities is a crucial step in ensuring the validity of subsequent biological assays and the overall success of a research or drug development program.
References
A Guide to Inter-Laboratory Comparison of Aspirin Synthesis: Evaluating Heating Methodologies
In the pursuit of robust and reproducible scientific findings, inter-laboratory comparisons serve as a critical tool for assessing the reliability of experimental outcomes. This guide provides an objective comparison of two distinct heating methodologies employed in the synthesis of aspirin, a cornerstone reaction in organic chemistry. By presenting quantitative data from a comparative study, alongside detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about their synthetic strategies. The reproducibility of chemical synthesis is paramount, and understanding the factors that can influence reaction outcomes is essential for achieving consistent results.[1][2][3]
Quantitative Comparison of Synthesis Outcomes
The following table summarizes the key quantitative data from a study comparing the synthesis of aspirin using a conventional hot plate and a microwave-based heating method. The data highlights the impact of the heating technique on percentage yield and the melting point of the final product, a key indicator of purity.
| Laboratory (Method) | Heating Method | Percentage Yield (%) | Melting Point (°C) |
| Lab 1 (Duplicate 1) | Hot Plate | 66.8 | 135-136 |
| Lab 1 (Duplicate 2) | Hot Plate | 67.9 | 135-136 |
| Lab 2 (Duplicate 1) | Microwave | 40.1 | 120-122 |
| Lab 2 (Duplicate 2) | Microwave | 63.4 | 135-136 |
Note: The literature value for the melting point of pure aspirin is 136°C.[4]
Experimental Protocols
A detailed understanding of the experimental procedure is crucial for reproducing scientific results. The following are the detailed methodologies for the two synthesis methods compared in this guide.
Method 1: Synthesis of Aspirin using a Hot Plate
This procedure involves the O-acetylation of salicylic acid using acetic anhydride with sulfuric acid as a catalyst, heated on a steam bath.[5]
-
Reaction Setup: Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.
-
Reagent Addition: Add 5 mL of acetic anhydride, followed by 5 drops of concentrated H₂SO₄. Swirl the flask gently until the salicylic acid dissolves.
-
Heating: Heat the flask gently on a steam bath for at least 10 minutes.
-
Crystallization: Allow the flask to cool to room temperature. If crystals do not appear, scratch the inside of the flask with a glass rod. Cool the mixture in an ice bath to complete crystallization.
-
Purification:
-
Add 50 mL of cold water to the flask.
-
Filter the solid by suction filtration and wash the crystals three times with 5 mL of cold water each.
-
To further purify, dissolve the crude solid in 25 mL of a saturated aqueous sodium bicarbonate solution.
-
Filter the solution to remove any insoluble impurities.
-
Carefully pour the filtrate into an ice-cold HCl solution to precipitate the purified aspirin.
-
-
Drying: Air dry the crystals on a watch glass.
Method 2: Synthesis of Aspirin using a Microwave
This method utilizes microwave irradiation to accelerate the reaction.
-
Reaction Setup: In a conical flask, add the reactants and roughly 5 drops of 85% phosphoric acid with continuous swirling.
-
Microwave Heating: Place the mixture in a microwave for 90 seconds at 600W. Stir the mixture and then microwave for another 90 seconds.
-
Crystallization: Allow the mixture to cool, then add approximately 20 cm³ of water. Place the flask in an ice bath until white crystals form.
-
Purification: Filter the precipitate at a water pump and rinse with cold water.
-
Recrystallization: Add the product to a 100 cm³ conical flask containing 15 cm³ of ethanol and a few anti-bumping granules.
Visualizing the Process and Influencing Factors
To further clarify the experimental process and the broader context of synthesis reproducibility, the following diagrams are provided.
The reproducibility of a chemical synthesis can be influenced by a multitude of factors. Even seemingly minor variations in experimental conditions can lead to significant differences in outcomes between laboratories.[6][7]
References
- 1. Reproducibility in organic synthesis [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Reproducibility in chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. understandingstandards.org.uk [understandingstandards.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. synthical.com [synthical.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Asp(OtBu)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Fmoc-Asp(OtBu)-OH, a commonly used reagent in peptide synthesis.[1][2][3]
Key Chemical and Safety Data
While this compound is not classified as a hazardous substance, it is imperative to handle it with care and prevent its release into the environment.[4][5] The following table summarizes key information derived from safety data sheets (SDS).
| Property | Value | Source |
| Chemical Name | Fmoc-L-aspartic acid 4-tert-butyl ester | [1][4] |
| CAS Number | 71989-14-5 | [1][4] |
| Appearance | White to light yellow crystal powder | [6] |
| Storage Temperature | 2-8°C | [1] |
| Personal Protective Equipment (PPE) | Dust mask (N95), Eyeshields, Gloves | [1] |
| Extinguishing Media | Dry chemical, carbon dioxide, alcohol-resistant foam, water spray | [4][6] |
Standard Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.
Step-by-Step Guide:
-
Segregation and Storage:
-
Store waste this compound in a designated, clearly labeled, and closed container.
-
The container should be suitable for chemical waste and kept in a cool, dry, and well-ventilated area.[4]
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound.
-
-
Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
This ensures the complete destruction of the chemical and prevents environmental contamination.
-
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.[6] Discharge into the environment must be avoided.[4][5][6]
-
It is the responsibility of the waste generator to properly identify and classify the waste in accordance with all applicable local, regional, and national regulations.[4]
Handling Spills and Contaminated Materials
In the event of a spill, adhere to the following procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area.[6]
-
Wear Appropriate PPE: This includes gloves, safety glasses, and a lab coat. For larger spills, a dust mask is recommended.[1][4]
-
Contain the Spill: Use an inert absorbent material to collect the spilled solid.
-
Collect and Dispose: Carefully sweep or scoop the material into a suitable, closed container for disposal.[6]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Disposal of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, should be disposed of as chemical waste following the procedures outlined above.[4] Contaminated packaging can be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The following guide provides essential safety and logistical information for handling Fmoc-Asp(OtBu)-OH, a key reagent in solid-phase peptide synthesis. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from weighing the solid compound to its use in solution and subsequent disposal.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against dust particles and splashes of solutions. |
| Hand Protection | Chemical-impermeable gloves (Nitrile or Neoprene) | Prevents skin contact with the chemical and solvents. |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when weighing or handling the powder to avoid inhalation.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is critical to prevent exposure and contamination. The following procedure outlines the safe handling of this compound in both solid and solution form.
1. Preparation and Weighing (in a ventilated enclosure):
-
Ensure a chemical fume hood or other ventilated enclosure is operational.
-
Wear all recommended PPE as detailed in the table above.
-
Carefully weigh the desired amount of this compound powder, avoiding the creation of dust.[3][4]
-
Immediately close the container after weighing.
2. Dissolution:
-
In the fume hood, add the appropriate solvent (commonly DMF or NMP) to the vessel containing the weighed this compound.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
Keep the container covered to minimize vapors.
3. Use in Synthesis:
-
All manipulations involving the dissolved this compound, such as its addition to a reaction vessel, should be performed within a fume hood.
-
Avoid contact with skin and eyes.[3][4] In case of contact, rinse the affected area immediately with copious amounts of water and consult a doctor.[3]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Unused this compound powder and any contaminated materials (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing this compound and the solvents used for its dissolution and rinsing should be collected in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.[3]
2. Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
-
Adhered or collected material should be promptly disposed of.[3]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
